molecular formula C14H22N2O8 B8049657 5-azaspiro[2.3]hexane;oxalic acid

5-azaspiro[2.3]hexane;oxalic acid

Cat. No.: B8049657
M. Wt: 346.33 g/mol
InChI Key: GEVOLFIOMTYXMA-UHFFFAOYSA-N
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Description

5-azaspiro[2.3]hexane;oxalic acid is a useful research compound. Its molecular formula is C14H22N2O8 and its molecular weight is 346.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-azaspiro[2.3]hexane;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-azaspiro[2.3]hexane;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-azaspiro[2.3]hexane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N.2C2H2O4/c2*1-2-5(1)3-6-4-5;2*3-1(4)2(5)6/h2*6H,1-4H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOLFIOMTYXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spirocyclic amine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Spirocyclic Amine Scaffolds in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The paradigm in modern drug discovery is undergoing a significant dimensional shift, moving away from planar, aromatic-heavy molecules towards more three-dimensional, sp³-rich structures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, better target engagement, and novel intellectual property.[1][2][3] At the forefront of this evolution are spirocyclic scaffolds, particularly those incorporating amine functionalities. These rigid, geometrically complex structures offer medicinal chemists a powerful toolkit to overcome long-standing challenges in drug design. This guide provides an in-depth analysis of spirocyclic amine scaffolds, covering their strategic advantages, core synthetic methodologies, and impactful applications in contemporary medicinal chemistry.

The Strategic Imperative for Three-Dimensionality

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to flat, aromatic molecules. While successful, this approach has contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The strategic incorporation of sp³-rich scaffolds, which increases the Fraction of sp³-hybridized carbons (Fsp³), has been shown to correlate with a higher probability of clinical success.[2][4]

Spirocycles, defined as structures where two rings are linked by a single common atom, are inherently three-dimensional and rigid.[2][5] When this core is functionalized with one or more amine groups—critical pharmacophoric elements for interacting with biological targets—the resulting spirocyclic amine scaffolds become exceptionally valuable assets in drug design.[6][7] They provide a rigid framework that can precisely orient functional groups in three-dimensional space, enabling optimized interactions with protein binding pockets and unlocking novel chemical space.[6][8]

The Spirocyclic Advantage: Modulating Properties for Success

The introduction of a spirocyclic amine core can profoundly and beneficially alter a molecule's properties compared to its flatter, non-spirocyclic counterparts. These advantages are key drivers for their adoption in drug development programs.

Enhanced Physicochemical and Pharmacokinetic Profiles

One of the most significant benefits is the improvement of ADME (Administration, Distribution, Metabolism, and Excretion) properties. Shifting from planar structures to spirocycles generally leads to:

  • Increased Solubility: The non-planar, kinked geometry disrupts crystal lattice packing, often leading to significantly higher aqueous solubility.[8]

  • Modulated Lipophilicity: By replacing flat aromatic rings with saturated spirocycles, chemists can often lower lipophilicity (LogP/LogD), which can reduce off-target toxicity and improve a compound's overall profile.[4]

  • Improved Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are less susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes) compared to more flexible or electron-rich systems.[2][3][9]

A compelling example is the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, where replacing a morpholine ring with various aza-spirocycles led to compounds with lower LogD values and improved metabolic stability.[4]

Impact on Potency and Selectivity

The rigidity of spirocyclic scaffolds is a double-edged sword that, when wielded skillfully, leads to superior biological activity. By locking the conformation of a molecule, a spirocycle can reduce the entropic penalty upon binding to a target, potentially increasing potency.[2]

This conformational restriction also allows for the precise positioning of substituents to maximize interactions with a specific target while avoiding interactions with off-targets, thereby enhancing selectivity.[4] In the optimization of PARP inhibitors, replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members.[4]

Data Presentation: Comparative Properties

The table below illustrates the typical changes in physicochemical properties when transitioning from a common "flat" scaffold to a spirocyclic bioisostere.

PropertyTypical "Flat" Scaffold (e.g., Piperazine)Bioisosteric Spirocyclic Scaffold (e.g., 2,6-Diazaspiro[3.3]heptane)Rationale for Improvement
Solubility ModerateHigher Disruption of crystal packing due to 3D structure.[8]
Lipophilicity (LogD) Moderate to HighLower Increased sp³ character and reduced surface area.[4]
Metabolic Stability Susceptible to N-dealkylationHigher Steric hindrance around nitrogen atoms protects against metabolism.[2]
Basicity (pKa) Typical secondary amineHigher Altered bond angles and electronic effects within the strained ring system can increase basicity.[2]
Molecular Rigidity FlexibleHigh Fused ring system locks the conformation.[2]

Core Synthetic Strategies and Methodologies

The synthesis of spirocyclic amines can be challenging due to the creation of a sterically congested quaternary carbon center.[10] However, a number of robust synthetic strategies have been developed.

Strategy 1: Intramolecular Cyclization Routes

A common and powerful approach involves the construction of the second ring onto a pre-existing cyclic precursor through an intramolecular reaction. The synthesis of 2,6-diazaspiro[3.3]heptanes, a highly valuable scaffold, exemplifies this strategy.[11]

Spirocycle_Synthesis_Workflow Start Chloroester Precursor Step1 Reduction (LiAlH4) Start->Step1 Formation of Diol Step2 Oxidation (Swern or Pfitzner-Moffatt) Step1->Step2 Formation of Aldehyde Step3 Reductive Amination Step2->Step3 Introduction of First Amine Step4 Intramolecular Cyclization Step3->Step4 Formation of Second Ring End Disubstituted 2,6-Diazaspiro[3.3]heptane Step4->End

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde [11]

This protocol details a key intermediate step in the synthesis of a diazaspiro[3.3]heptane core.

  • Reduction of Chloroester: To a cooled (0 °C) solution of the starting chloroester (1 equivalent) in anhydrous THF, slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in THF.

    • Causality: LiAlH₄ is a powerful reducing agent necessary to convert the ester to a primary alcohol without affecting the chloride. The reaction is performed at reduced temperature to control its high reactivity.

  • Reaction Quench: After completion (monitored by TLC), the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water. The resulting solids are filtered off, and the filtrate is concentrated.

  • Pfitzner-Moffatt or Swern Oxidation: The crude alcohol is dissolved in a suitable solvent like CH₂Cl₂ or DMSO.

    • Pfitzner-Moffatt Oxidation: Add dicyclohexylcarbodiimide (DCC, 3 eq.) and pyridinium trifluoroacetate (0.5 eq.) to a solution of the alcohol in DMSO. Stir at room temperature.[12][13][14][15]

    • Causality: This is a mild oxidation method that converts primary alcohols to aldehydes without over-oxidation to carboxylic acids, which is crucial for sensitive substrates.[13] It avoids the cryogenic conditions required for Swern oxidation, though workup can be complicated by the dicyclohexylurea byproduct.[16]

    • Swern Oxidation: Alternatively, add oxalyl chloride to cooled (-78 °C) DMSO, followed by the alcohol, and finally a hindered base like triethylamine.

    • Causality: Swern oxidation is often higher yielding and features a simpler workup, but requires careful temperature control to avoid side reactions.

  • Workup and Purification: After the oxidation is complete, the reaction is worked up according to the chosen protocol (e.g., filtration of dicyclohexylurea for Pfitzner-Moffatt, or aqueous wash for Swern). The crude aldehyde is then purified by column chromatography to yield the desired product.

Strategy 2: Modern Catalytic Methods

Modern catalysis has opened new, efficient routes to spirocyclic amines.

  • Gold(I)-Catalyzed Cycloisomerization: This method allows for the synthesis of diverse oxa- and aza-spirocycles from aliphatic 1-bromoalkynes under mild conditions, showcasing high functional group tolerance.[5][17]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: While not typically used to form the spirocyclic core itself, this reaction is indispensable for functionalizing the scaffold. It is the premier method for coupling the spirocyclic amine (as a nucleophile) to aryl or heteroaryl halides, which is a critical step in building out the final drug molecule.[18][19]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA_Complex [Ar-Pd(II)(X)L2] Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NR'R'')L2]+X- OA_Complex->Amine_Complex Ligand Exchange (+ HNR'R'', -X) Amine_Complex->Pd0 Reductive Elimination (- Base-H+X-) Product Ar-NR'R'' Amine_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (1 eq.), the spirocyclic amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 2 eq.).

    • Causality: An inert atmosphere is critical as the Pd(0) active species is oxygen-sensitive. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[20] The choice of base is crucial and depends on the substrate's sensitivity.

  • Solvent and Heating: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Case Study: Spirocyclic Amines as Bioisosteres

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[21] Spirocyclic amines have emerged as exceptional bioisosteres for common cyclic amines and even aromatic rings.[1][22]

Bioisostere_Concept cluster_props Improved Properties of Molecule B Flat Common Scaffold (e.g., Piperazine) - Planar / Flexible - Known Metabolic Liabilities Drug Drug Candidate Flat->Drug Leads to Molecule A Spiro Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane) - 3D / Rigid - Improved Properties Spiro->Drug Leads to Molecule B (Scaffold Hop) Prop1 Higher Solubility Prop2 Better Selectivity Prop3 Novel IP

Caption: Conceptual diagram of bioisosteric replacement ("scaffold hopping").

Replacing Piperazine and Piperidine

The 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane scaffolds are increasingly used as replacements for piperidine and piperazine, respectively.[1][23] This substitution imparts rigidity and can improve metabolic stability while maintaining the crucial nitrogen vector for target interaction.[23]

Replacing Aromatic Rings

Perhaps more powerfully, saturated spirocycles like spiro[3.3]heptane can serve as bioisosteres for phenyl rings.[24][25] This "escape from flatland" strategy replaces a flat, often metabolically labile aromatic group with a robust, three-dimensional scaffold, dramatically improving the compound's drug-like properties while maintaining the geometric orientation of key substituents.[24][25]

Approved Drugs and Future Outlook

The value of spirocyclic amine scaffolds is validated by their presence in numerous approved drugs and clinical candidates.[26][27] Molecules such as the antipsychotic Spiperone , the antiemetic Rolapitant , and the antihypertensive Irbesartan all feature spirocyclic cores that are integral to their function.[6][27]

The future for spirocyclic amines in medicinal chemistry is exceptionally bright. As synthetic methodologies become more robust and accessible, and as computational tools allow for the better prediction of their conformational behavior, we can expect to see these scaffolds used with even greater frequency and sophistication.[10] Their ability to confer improved physicochemical properties, enhance biological activity, and open new avenues for intellectual property makes them a non-negotiable part of the modern drug hunter's arsenal.[9][10]

References

  • Pfitzner–Moffatt oxid
  • Pfitzner–Moffatt oxid
  • Pfitzner-Moffatt oxid
  • DMSO/DCC Pfitzner-Moffatt (also TFAA activ
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  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books.
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  • Buchwald–Hartwig amin
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
  • Moffatt Oxid
  • Approach to Heterospirocycles for Medicinal Chemistry - PMC.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Spirocycles as Bioisosteres for Arom
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.
  • Aza‐spirocyclic motifs in drugs and recent works in the synthesis of...
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Overview of spiro[3.3]heptane synthesis.
  • Buchwald-Hartwig Amin
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • (PDF)
  • Spirocyclic Piperidine Bioisostere - Enamine.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.
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  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchG
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group.
  • Examples of spirocycle‐containing marketed drugs.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing.

Sources

conformationally restricted piperidine analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Conformationally Restricted Piperidine Analogues

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold and the Imperative of Conformational Control

The piperidine ring is a cornerstone of modern medicinal chemistry, distinguished as one of the most prevalent saturated heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2][3][4] Its ubiquity stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as a hydrogen bond donor or acceptor.[4][5] These features enhance a molecule's "druggability," often improving metabolic stability and pharmacokinetic (ADME) profiles while potentially reducing toxicity.[4][6]

However, the inherent conformational flexibility of the piperidine ring, primarily its ability to interconvert between two chair conformations, presents a significant challenge in drug design.[7] A molecule's biological activity is dictated by its three-dimensional shape, which governs its interaction with a protein target.[7] When a flexible molecule like a simple piperidine derivative binds to a receptor, it must adopt a specific, low-energy "bioactive conformation." The energetic cost of adopting this conformation can reduce binding affinity. Furthermore, the existence of multiple conformers in solution means that only a fraction of the drug molecules are in the correct orientation to bind at any given moment.

By creating , medicinal chemists can pre-organize the scaffold into a shape that more closely resembles the bioactive conformation. This strategy can offer profound advantages:

  • Enhanced Potency: By minimizing the entropic penalty of binding, rigidification can lead to a significant increase in binding affinity and biological potency.[8]

  • Improved Selectivity: A rigid scaffold can provide more specific interactions with the intended target, reducing off-target effects.[9]

  • Favorable Pharmacokinetics: Locking the conformation can mask metabolically labile sites or improve properties like membrane permeability.[4]

  • Novel Intellectual Property: The creation of new, rigid chemical matter provides opportunities for novel patent claims.[9]

This guide provides an in-depth exploration of the strategies used to design, synthesize, and analyze , offering field-proven insights for researchers and drug development professionals.

Part 1: The Conformational Landscape of Piperidine

To understand restriction, one must first appreciate the flexibility of the parent scaffold. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[7] This landscape is defined by two key dynamic processes.

Caption: Piperidine ring inversion interconverts axial and equatorial substituents.
  • Ring Inversion: This is a rapid "chair-flip" that interconverts the two chair forms. During this process, substituents that were in an axial position become equatorial, and vice versa. The equilibrium between these two chairs is determined by the steric and electronic properties of the substituents.

  • Nitrogen Inversion: The nitrogen atom in piperidine is pyramidal, and it can rapidly invert its configuration. This process also interconverts an N-substituent between axial and equatorial positions.[7]

The preference of a substituent for the equatorial position is quantified by its conformational free energy, or A-value . A larger A-value signifies a stronger preference for the sterically less hindered equatorial position to avoid 1,3-diaxial interactions.

SubstituentPositionA-value (kcal/mol)Preferred Orientation
-CH₃ C-2~1.8Equatorial
-CH₃ N-1~2.1Equatorial
-C(CH₃)₃ N-1>4.0Strongly Equatorial
-Ph C-4~3.0Equatorial
-F C-3~-0.2 to 0.25Varies (Axial/Equatorial)
Table 1: Representative A-values for common substituents on the piperidine ring. Data synthesized from multiple sources.[7][10]

Understanding these fundamental principles is the causal basis for designing rigid analogues. The goal is to introduce structural modifications that create a high energy barrier to ring inversion, effectively locking the ring into a single, predictable conformation.

Part 2: Core Strategies for Conformational Restriction

Medicinal chemists employ several field-proven strategies to restrict the conformational flexibility of the piperidine scaffold. These can be broadly categorized into the formation of multicyclic systems or the strategic placement of substituents.

Fused Bicyclic Systems

Fusing a second ring onto the piperidine core is a highly effective method for creating a rigid structure. The nature of the fused ring (its size, stereochemistry, and heteroatom content) dictates the overall geometry.

  • Mechanism of Restriction: The fused ring acts as a rigid brace, preventing the chair-flip motion of the piperidine ring. This locks the substituents on the piperidine into fixed axial or equatorial orientations relative to the fused ring system.

  • Common Scaffolds: Prominent examples include decahydroquinolines, octahydropyridopyridines, and indolizidines.

  • Synthetic Insight: The synthesis of these systems often relies on powerful cyclization reactions. For example, intramolecular Heck reactions can be used to form the piperidine ring of a pentacycle, as demonstrated in the synthesis of (±)-strychnine.[11] Another key strategy is the hydrogenation of pyridine precursors, which can be controlled to produce specific diastereoisomers.[12][13]

Bridged Bicyclic Systems

Introducing an atomic bridge across the piperidine ring creates highly constrained bicyclic structures with well-defined three-dimensional shapes.[14]

  • Mechanism of Restriction: The bridge physically locks the piperidine ring, often into a boat or twisted-boat conformation, preventing any large-scale conformational changes. This creates unique and predictable exit vectors for substituents.

  • Common Scaffolds: The most well-known examples are tropane and granatane alkaloids. More recently, a wide variety of bridged piperidines and piperazines have been developed as isosteres for drug design.[14][15]

  • Synthetic Insight: The synthesis of bridged systems can be complex. One approach involves the [5 + 1] annulation method, which uses an iridium(III)-catalyzed cascade of reactions to form two new C-N bonds stereoselectively.[2] These scaffolds are valuable because they can improve drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which often correlates with better solubility and pharmacokinetic profiles.[14][16]

Spirocyclic Systems

Spiro-fusion, where a second ring is joined at a single carbon atom of the piperidine, creates a rigid three-dimensional structure that projects substituents into distinct regions of chemical space.[9]

  • Mechanism of Restriction: The spirocyclic junction serves as a rigid anchor point. While the individual rings may retain some minor flexibility, the overall architecture is significantly constrained, and the relative orientation of the two rings is fixed.

  • Advantages in Drug Design: Spirocyclic scaffolds are inherently three-dimensional, offering more points of contact with a protein target, which can lead to higher potency and selectivity.[9] They are rich in sp3 carbons, which can confer superior physicochemical properties like improved aqueous solubility.[4][9]

  • Synthetic Insight: The synthesis of spiropiperidines often involves multi-step sequences. A key reaction is the Pictet-Spengler reaction, where an N-(2-nitrophenyl)sulfonyl group can be used to both activate and protect the nitrogen for a key cyclization step to form scaffolds like 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine].[15]

G cluster_strategies Strategies for Conformational Restriction cluster_outcomes Impact on Drug Properties Fused Fused Systems (e.g., Decahydroquinoline) Potency Increased Potency Fused->Potency Selectivity Improved Selectivity Fused->Selectivity PK Favorable PK/ADME Fused->PK IP Novel IP Fused->IP Bridged Bridged Systems (e.g., Tropane) Bridged->Potency Bridged->Selectivity Bridged->PK Bridged->IP Spiro Spirocyclic Systems (e.g., Aza-spiro[4.5]decane) Spiro->Potency Spiro->Selectivity Spiro->PK Spiro->IP Subst Substitution-Based (e.g., Fluorination) Subst->Potency Subst->Selectivity Subst->PK

Caption: Logic diagram illustrating how restriction strategies impact drug properties.
Substitution-Based Restriction

While not creating a new ring, the strategic placement of specific substituents can heavily bias the conformational equilibrium, effectively "locking" the piperidine into a single chair conformation.

  • Mechanism of Restriction: This strategy relies on introducing severe steric hindrance (e.g., a tert-butyl group) or exploiting unique electronic interactions (e.g., with fluorine atoms) that make one chair conformation significantly more stable than the other.

  • Example: Fluorination: The introduction of fluorine can have profound and sometimes counterintuitive effects on conformation. The conformational preference is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[10] For example, in 3-fluoropiperidine derivatives, a strong preference for the axial fluorine conformation is often observed in solution, a phenomenon that can be rationalized by stabilizing hyperconjugative interactions (σC-H -> σ*C-F) and favorable charge-dipole interactions.[10]

Part 3: Synthetic Protocols and Methodologies

The translation of rational design into tangible molecules requires robust and reproducible synthetic methodologies. The protocols described here are presented as self-validating systems, with details on reagents, conditions, and expected outcomes.

Protocol: Diastereoselective Hydrogenation of a Pyridine to a cis-Piperidine

This protocol is a fundamental method for accessing substituted piperidines, often with high diastereoselectivity for the cis isomer. The choice of catalyst and conditions is critical for success.[12][13]

Workflow:

  • Substrate Preparation: The substituted pyridine precursor is synthesized or obtained commercially.

  • Reaction Setup: The pyridine is dissolved in a suitable solvent (e.g., methanol, acetic acid) in a high-pressure reaction vessel.

  • Catalyst Addition: A platinum(IV) oxide (PtO₂) catalyst (Adam's catalyst) is added under an inert atmosphere.

  • Hydrogenation: The vessel is charged with hydrogen gas (typically 50-100 psi) and agitated at room temperature for 12-24 hours.

  • Workup & Purification: The catalyst is removed by filtration through Celite, the solvent is evaporated, and the crude product is purified by column chromatography to yield the cis-piperidine.

G Start Substituted Pyridine Precursor Setup Dissolve in Solvent (e.g., MeOH) Start->Setup Catalyst Add PtO₂ Catalyst (Adam's Catalyst) Setup->Catalyst Hydrogenation Pressurize with H₂ (50 psi) Stir at RT, 24h Catalyst->Hydrogenation Filter Filter through Celite to Remove Catalyst Hydrogenation->Filter Evaporate Evaporate Solvent in vacuo Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End cis-Piperidine Product Purify->End

Caption: Experimental workflow for the synthesis of cis-piperidines.

Causality Behind Experimental Choices:

  • Catalyst: PtO₂ is highly effective for reducing the aromatic pyridine ring. The reaction proceeds on the catalyst surface, and the approach of the pyridine often favors hydrogenation from one face, leading to the cis product.

  • Solvent: Acidic solvents like acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction.

  • Pressure: High pressure of H₂ increases the concentration of dissolved hydrogen, accelerating the reaction rate.

Protocol: Synthesis of a Polyhydroxylated Piperidine (Azasugar) Analogue

Azasugars are polyhydroxylated piperidines that act as glycomimetics, often inhibiting carbohydrate-processing enzymes.[17][18] Their synthesis requires precise stereochemical control. This protocol is adapted from a de novo synthesis approach.[17][18]

Step 1: Desulfurization to Diol

  • To a suspension of Raney-Nickel (W2, wet, ~10 eq) in ethanol (EtOH) at 0 °C, add a solution of the bicyclic piperidine precursor (1 eq) in EtOH.

  • Stir the suspension for 2 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the solid catalyst off through a pad of Celite and wash thoroughly with EtOH.

  • Evaporate the solvent under reduced pressure to yield the crude diol, which can be purified by chromatography.

Step 2: Epoxidation

  • Dissolve the diol (1 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 48 hours.

  • Quench the reaction by adding aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the epoxide.

Causality Behind Experimental Choices:

  • Raney-Nickel: This catalyst is specifically used for its ability to cleave carbon-sulfur bonds, which is a common strategy in syntheses using sulfur-containing homologating agents.[17][18]

  • m-CPBA: This is a standard, reliable reagent for the stereoselective epoxidation of alkenes. In this context, the existing stereocenters on the piperidine ring direct the approach of the m-CPBA to form the epoxide on a specific face of the molecule.

Part 4: Case Studies in Drug Discovery

The theoretical advantages of conformational restriction are validated by numerous successes in applied medicinal chemistry.

Case Study 1: NMDA Receptor Antagonists

The N-methyl-D-aspartic acid (NMDA) receptor is crucial for neuroexcitatory transmission.[19] To explore the structure-activity relationships of NMDA analogues, conformationally restricted cis- and trans-piperidine-2,3-dicarboxylic acids were synthesized. These rigid analogues serve as chemical probes to map the binding site of the receptor. The enantioselective synthesis was achieved via an aza-annulation reaction, where a chiral auxiliary directed the stereochemical outcome, providing access to specific stereoisomers for pharmacological evaluation.[19] This work demonstrates how conformational restriction is a key tool for elucidating the specific geometry required for receptor binding.

Case Study 2: γ-Secretase Inhibitors for Alzheimer's Disease

The development of γ-secretase inhibitors is a therapeutic strategy for Alzheimer's disease. Early leads in this area were often high molecular weight compounds with significant liabilities, such as inhibition of the CYP3A4 enzyme. By employing a strategy of conformational constraint, researchers developed a new class of small 2,6-disubstituted piperidine N-arylsulfonamides.[20] This design, which rigidified the core, led to potent compounds with reduced molecular weight and less CYP3A4 liability. The most promising analogues were found to be orally active in lowering amyloid-β levels in transgenic mouse models, showcasing how rigidification can directly lead to improved drug-like properties.[20]

Case Study 3: Dopamine Transporter (DAT) Inhibitors

In the search for treatments for cocaine abuse, researchers have explored analogues of cocaine that bind to the dopamine transporter (DAT). By removing the tropane bridge of cocaine, simpler, conformationally flexible piperidine analogues were created.[21][22] Interestingly, further rigidification by designing bridged bicyclic analogues of these piperidines was explored to regain potency and modulate pharmacological properties.[23] For example, structurally rigid N-substituted-6-(3-hydroxyphenyl)3-azabicyclo[3.1.0]hexane derivatives were synthesized to lock the 3-hydroxyphenyl group in a specific equatorial orientation.[23] This led to compounds with potencies equal to or greater than their more flexible counterparts, providing critical insights into the active conformation required for potent opioid receptor antagonism.

Drug/Candidate ClassTargetAdvantage of Restriction
Piperidine Dicarboxylic Acids NMDA ReceptorElucidate bioactive conformation for receptor binding[19]
Spiro-piperidine Derivatives MCH-1RHigh potency (IC₅₀ = 0.09 nM) and selectivity[24]
2,6-disubstituted Piperidines γ-SecretaseReduced MW, lower CYP3A4 liability, oral activity[20]
Bridged Piperidine Antagonists Opioid ReceptorsMaintained or improved potency with defined stereochemistry[23]
Table 2: Examples of and their impact in drug discovery.

Conclusion and Future Outlook

Conformational restriction is a powerful and validated strategy in modern drug discovery. By moving beyond simple, flexible piperidine scaffolds to more complex, rigid architectures like fused, bridged, and spirocyclic systems, medicinal chemists can exert precise control over the three-dimensional shape of their molecules. This control directly translates into tangible benefits, including enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

The future of this field will likely focus on the development of novel, efficient, and scalable synthetic methods to access increasingly complex and diverse 3D scaffolds.[3] As our understanding of protein-ligand interactions deepens through advances in structural biology and computational chemistry, the ability to design and synthesize that are perfectly pre-organized for their biological target will remain an invaluable tool in the quest for safer and more effective medicines.

References

  • Iovine, V., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. Available at: [Link]

  • Iovine, V., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Center for Biotechnology Information. Available at: [Link]

  • Agouridas, Y., et al. (1996). Enantioselective Synthesis of Conformationally Restricted Analogs of NMDA: cis- and trans-Piperidine-2,3-dicarboxylic Acids and Methylated Derivatives. The Journal of Organic Chemistry, 61(18), 6117-6124. Available at: [Link]

  • Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. Available at: [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1415. Available at: [Link]

  • TBA (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • D'Angelo, J., et al. (2009). 4,5,6-Trisubstituted piperidinones as conformationally restricted ceramide analogues: synthesis and evaluation as inhibitors of sphingosine and ceramide kinases and as NKT cell-stimulatory antigens. Chemistry & Biodiversity, 6(10), 1688-1715. Available at: [Link]

  • TBA (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • TBA (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. Tetrahedron Letters. Available at: [Link]

  • TBA (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Simoni, D., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1978-1987. Available at: [Link]

  • TBA (2017). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Scientific Reports. Available at: [Link]

  • TBA (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • TBA (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

  • Le, Bourdonnec B., et al. (2008). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 51(7), 2237-2248. Available at: [Link]

  • Churcher, I., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5346-5351. Available at: [Link]

  • TBA (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Suzuki, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. Available at: [Link]

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  • Kim, S. K., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 12(4), 582-588. Available at: [Link]

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5-azaspiro[2.3]hexane oxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 5-azaspiro[2.3]hexane oxalate , a high-value spirocyclic building block.

Physicochemical Profile, Synthetic Utility, and Bioisosteric Applications[1][2][3][4][5]

Executive Summary

5-Azaspiro[2.3]hexane oxalate (CAS: 1638767-88-0) is the stable oxalate salt of 5-azaspiro[2.3]hexane, a bicyclic secondary amine featuring a spiro-junction between a cyclopropane and an azetidine ring.[1][2][3][4][5] In modern drug discovery, this scaffold serves as a critical "sp3-rich" bioisostere, offering a rigidified alternative to traditional heterocycles like piperidine or pyrrolidine. Its unique geometry constrains the exit vectors of substituents, potentially improving metabolic stability and selectivity while lowering lipophilicity compared to gem-dimethyl analogues.

Part 1: Chemical Identity & Physicochemical Properties

The oxalate salt is typically isolated as a 2:1 stoichiometry (two moles of amine per one mole of oxalic acid), often referred to as the hemioxalate in commercial catalogs, though "oxalate" is used interchangeably. The data below reflects this specific stoichiometry.

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 5-Azaspiro[2.3]hexane; oxalic acidSystematic name for the salt complex.[1]
Common Name 5-Azaspiro[2.3]hexane oxalateOften implies the 2:1 salt form.[1]
CAS Number 1638767-88-0 Specific to the oxalate salt.[1]
CAS (Free Base) 39599-52-5Reference for the parent amine.
Molecular Formula C₁₂H₂₀N₂O₄ Based on 2(C₅H₉N)[1] · C₂H₂O₄ stoichiometry.
Molecular Weight 256.30 g/mol Composite MW (2 × 83.13 + 90.03).
Physical State White to off-white solidHygroscopic; store under inert atmosphere.
Solubility Water, DMSO, MethanolLimited solubility in non-polar solvents (DCM, Hexanes).
pKa (Base) ~10.5–11.0 (Predicted)Typical for dialkyl azetidines; reduced slightly by s-character of spiro-C.
Structural Analysis & Topology

The 5-azaspiro[2.3]hexane scaffold is characterized by high ring strain (~26 kcal/mol for cyclopropane + ~26 kcal/mol for azetidine). The spiro-carbon (C3) creates a perpendicular arrangement between the two rings, enforcing a rigid 90° dihedral angle.

  • Conformational Lock: Unlike piperidine, which adopts a chair conformation, the 5-azaspiro[2.3]hexane is "frozen." This rigidity reduces the entropic penalty upon binding to a protein target.

  • Vector Alignment: Substituents on the nitrogen (N5) project in a defined vector relative to the C1-C2 cyclopropane plane, distinct from the vectors available to monocyclic azetidines.

Part 2: Synthetic Methodology

The synthesis of 5-azaspiro[2.3]hexane oxalate requires a modular approach, typically building the spiro-junction via cyclopropanation of an exocyclic alkene. The following protocol describes the "Simmons-Smith" route, which is favored for its scalability and safety profile compared to diazomethane-based methods.

Reaction Scheme (Graphviz)

Synthesis Start N-Boc-3-azetidinone (Starting Material) Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-3-methyleneazetidine (Key Intermediate) Step1->Inter1 Step2 Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 N-Boc-5-azaspiro[2.3]hexane Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Product 5-Azaspiro[2.3]hexane (Free Base) Step3->Product Step4 Salt Formation (Oxalic Acid, Et2O) Product->Step4 Final 5-Azaspiro[2.3]hexane Oxalate Step4->Final

Figure 1: Modular synthesis of 5-azaspiro[2.3]hexane oxalate via the exocyclic olefin intermediate.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-3-methyleneazetidine

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), N-Boc-3-azetidinone (1.0 eq).

  • Procedure: Suspend methyltriphenylphosphonium bromide in dry THF at 0°C. Add KOtBu portion-wise to generate the ylide (solution turns bright yellow). Stir for 30 min. Add N-Boc-3-azetidinone solution dropwise. Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[6] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the exocyclic alkene.

Step 2: Cyclopropanation (Simmons-Smith)

  • Reagents: Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.5 eq), Diiodomethane (CH₂I₂, 2.5 eq), Intermediate from Step 1.

  • Procedure: In a flame-dried flask under Argon, dissolve the alkene in dry DCM. Cool to 0°C. Carefully add Et₂Zn (highly pyrophoric—handle with extreme caution). Stir for 10 min. Add CH₂I₂ dropwise. Allow the mixture to warm to RT and stir for 12–16 hours.

  • Safety Note: Quench carefully with saturated NH₄Cl (gas evolution).

  • Yield: This step installs the spiro-cyclopropane ring, yielding tert-butyl 5-azaspiro[2.3]hexane-5-carboxylate.

Step 3: Deprotection & Salt Formation

  • Deprotection: Dissolve the N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20% v/v). Stir at RT until TLC shows consumption of starting material (~2 h). Evaporate volatiles to dryness.

  • Free Base Liberation: Redissolve residue in MeOH, pass through a basic ion-exchange resin (or treat with Na₂CO₃ and extract into DCM) to obtain the free amine oil.

  • Oxalate Precipitation: Dissolve the free amine (2.0 eq) in a minimal amount of Ethanol or Et₂O. Add a solution of Oxalic Acid (anhydrous, 1.0 eq) in Ethanol dropwise.

  • Isolation: The white precipitate is filtered, washed with cold Et₂O, and dried under vacuum to yield 5-azaspiro[2.3]hexane oxalate .

Part 3: Structural Biology & Medicinal Chemistry Applications

The 5-azaspiro[2.3]hexane scaffold is a premier example of "Escape from Flatland"—a strategy to increase the saturation (Fsp3) of drug candidates.

Bioisosteric Relationships

This scaffold acts as a bioisostere for:

  • Piperidine/Morpholine: Reduces lipophilicity (LogP) and blocks metabolic "soft spots" (e.g., alpha-oxidation) due to the quaternary spiro-carbon.

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but introduces distinct electronic properties and vectors.

Mechanistic Diagram: Vector Analysis

Bioisostere Piperidine Piperidine (Flexible Chair) Target Protein Binding Pocket Piperidine->Target High Entropy Penalty (Must adopt conformation) Spiro 5-Azaspiro[2.3]hexane (Rigid/Frozen) Spiro->Target Low Entropy Penalty (Pre-organized) Prop1 Metabolic Stability (Blocked alpha-C) Spiro->Prop1 Prop2 Lower LogP (Polar Surface Area) Spiro->Prop2

Figure 2: Bioisosteric advantages of the spiro[2.3] system over traditional heterocycles.

Key Applications
  • Glutamate Receptor Ligands: Used to create "frozen" analogues of Glutamic acid, locking the amino acid side chain into specific conformations to probe receptor subtypes (mGluRs).[4]

  • HDAC Inhibitors: Incorporated into histone deacetylase inhibitors to improve blood-brain barrier (BBB) penetration by reducing molecular weight while maintaining steric bulk.

References
  • Bechi, B., et al. (2014). "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 10, 1114–1120.[7][6] Retrieved from [Link]

  • Natho, P., et al. (2025).[8] "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues." Angewandte Chemie International Edition, e21633.[8] Retrieved from [Link]

  • PubChem. (2025).[5] 5-Azaspiro[2.3]hexane Compound Summary. National Library of Medicine. Retrieved from [Link]

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The Rising Star in Scaffolding: A Technical Guide to 5-Azaspiro[2.3]hexane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the modern medicinal chemist's pursuit of novel chemical matter, the emphasis has shifted from flat, aromatic systems towards three-dimensional scaffolds that can better probe the complex topologies of biological targets. This "escape from flatland" has reignited interest in strained ring systems, which offer rigid conformations and unique exit vectors for substituent placement. Among these, the 5-azaspiro[2.3]hexane motif is emerging as a particularly valuable building block. Its inherent rigidity, combining a strained cyclopropane with a functionalizable azetidine ring, provides a unique conformational constraint that can lock ligands into bioactive conformations, enhancing potency and selectivity while offering favorable physicochemical properties.

This technical guide provides an in-depth exploration of the 5-azaspiro[2.3]hexane core, from its fundamental structural rationale and synthesis to its application in active drug discovery programs. We will delve into the causality behind its use as a bioisostere, examine its role in targeting key disease pathways, and provide validated experimental protocols for its synthesis.

Part 1: The Strategic Value of Conformational Restraint

The utility of the 5-azaspiro[2.3]hexane scaffold is rooted in its unique three-dimensional structure. Unlike flexible aliphatic chains or even conformationally mobile rings like piperidine, the spirocyclic fusion of a cyclopropane and an azetidine ring creates a "frozen" scaffold.[1][2][3][4] This has two profound implications for drug design:

  • Bioisosterism and Pre-organization: The scaffold serves as an excellent, conformationally restricted bioisostere for commonly used motifs. It can function as a rigid analogue of L-glutamic acid, designed to limit the rotation around the C3-C4 bond, thereby pre-organizing the pharmacophoric elements for optimal interaction with glutamate receptors.[1][2][3][4] Furthermore, it is increasingly viewed as a novel bioisostere for the 4-substituted piperidine ring, a ubiquitous fragment in approved drugs, offering a different spatial arrangement of substituents and potentially novel intellectual property.[5]

  • Improved Physicochemical Properties: The high fraction of sp³-hybridized carbon centers contributes to improved solubility and reduced planarity, which can disrupt undesirable π-π stacking interactions with metabolizing enzymes or off-target proteins. While its adoption remains marginal, potentially due to perceived synthetic complexity, its properties represent a significant opportunity for medicinal chemists.[5]

Part 2: Synthesis and Key Methodologies

Accessing the 5-azaspiro[2.3]hexane core is central to its application. While several routes exist, a robust and frequently employed strategy involves the cyclopropanation of a precursor azetidine bearing an exocyclic methylene group. Rhodium-catalyzed cyclopropanation has proven particularly effective for this transformation.[1][2] A more recent, modular approach utilizes novel azetidine-substituted sulfonium salts in Johnson-Corey-Chaykovsky type reactions, which can be highly efficient for generating the spirocycle.[5]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

The following protocol is a representative example for the synthesis of a protected 5-azaspiro[2.3]hexane core, adapted from methodologies described in the literature.[1][2][4] This self-validating system includes characterization checkpoints to ensure reaction success.

Workflow for the Synthesis of a 5-Azaspiro[2.3]hexane Derivative

G cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Validation A N-Boc-3-azetidinone C N-Boc-3-methyleneazetidine A->C Toluene, 70-90°C B Petasis Reagent (or Tebbe/Wittig Reagent) B->C F Protected 5-Azaspiro[2.3]hexane Derivative C->F DCM, 40°C D Ethyl diazoacetate D->F E Rhodium(II) acetate (Rh2(OAc)4) E->F G Purification (Flash Chromatography) F->G H Characterization (NMR, LC-MS) G->H

Caption: A generalized workflow for the synthesis of the 5-azaspiro[2.3]hexane core.

Step-by-Step Methodology:

  • Olefination: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous toluene (0.03 M), add the Petasis reagent (Cp₂Ti(CH₃)₂) (2.0-3.0 eq). The reaction vessel is sealed and heated to 70-90°C for 2-4 hours, monitoring by TLC. Causality: The Petasis reagent is an effective methylenating agent for ketones, converting the carbonyl into the crucial exocyclic double bond with fewer side products compared to some Wittig protocols.[2]

  • Work-up and Purification: Upon completion, the reaction is cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product, N-Boc-3-methyleneazetidine, is purified by flash column chromatography on silica gel.

  • Cyclopropanation: The purified olefin (1.0 eq) is dissolved in dichloromethane (DCM). Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5-10 mol%) is added. A solution of ethyl diazoacetate (1.5 eq) in DCM is added dropwise to the reaction mixture at 40°C over several hours using a syringe pump. Causality: The slow addition of the diazo compound is critical to maintain a low concentration of the reactive rhodium carbene intermediate, minimizing the formation of diazo dimers and other side products.[1][2]

  • Final Work-up and Validation: The reaction is monitored by LC-MS. Once complete, the solvent is evaporated, and the residue is purified by flash chromatography to yield the target ethyl 1-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylate. The structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 3: Applications in Drug Discovery - Case Studies

The true measure of a scaffold's utility lies in its successful application. While no drug containing this specific motif has yet reached the market, it has been incorporated into promising discovery programs across several therapeutic areas.

Case Study A: Targeting CNS Disorders as Glutamate Analogues

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its receptors (mGluRs) are critical targets for treating a vast range of CNS disorders, including schizophrenia, Parkinson's disease, and anxiety.[1][2][4] The challenge is to design ligands that are selective for specific mGluR subtypes.

By incorporating the 5-azaspiro[2.3]hexane core, researchers have synthesized conformationally "frozen" analogues of L-glutamic acid.[1][2][3] This strategy aims to enhance selectivity and potency by locking the molecule in a receptor-preferred conformation. These compounds act on Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gαq/11 proteins.

Group I mGluR Signaling Pathway

G Ligand Ligand mGluR1/5 mGluR1/5 Ligand->mGluR1/5 binds Gq Gq mGluR1/5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Activation of Group I mGluRs leads to downstream signaling via PLC activation.

Upon activation by a ligand, such as a 5-azaspiro[2.3]hexane-based glutamate analogue, the receptor activates Phospholipase C (PLC).[6][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[6][8]

Case Study B: A Novel Piperidine Bioisostere for Opioid Receptors

The piperidine ring is a cornerstone of medicinal chemistry, but its conformational flexibility can be a liability. The 5-azaspiro[2.3]hexane scaffold offers a rigid alternative. In a compelling example, this scaffold was evaluated for its potential as a modulator of the μ-opioid receptor.[5] An in silico analysis predicted that certain derivatives would be suitable bioisosteres for 4-substituted piperidines and would interact with this receptor. Subsequent in vitro testing validated this hypothesis.

Compound IDScaffoldTargetActivity TypepAct (Predicted)In Vitro Result
47 5-Azaspiro[2.3]hexaneμ-Opioid ReceptorBinding6.54Micromolar Binding Activity Confirmed
78 5-Azaspiro[2.3]hexaneμ-Opioid ReceptorBinding5.92Micromolar Binding Activity Confirmed
Data synthesized from Angew. Chem. Int. Ed. 2023, 62, e202316330.[5]

The results demonstrated that these novel spirocyclic compounds indeed possess micromolar binding activity at the μ-opioid receptor, confirming the predictions and establishing the 5-azaspiro[2.3]hexane motif as a viable and promising bioisostere for piperidine in the design of new CNS-active agents.[5]

Case Study C: Emerging Applications in Oncology and Virology

The versatility of the 5-azaspiro[2.3]hexane scaffold extends beyond CNS targets. Although detailed public data is limited, its incorporation into inhibitors for several high-value targets has been reported:

  • HDAC1/3 Inhibitors: The motif has been successfully integrated into inhibitors of histone deacetylases 1 and 3, which are important targets in oncology.[5][9]

  • KRAS Inhibitors: It has been used in the generation of an oxazepino-quinazoline library aimed at identifying selective and reversible KRAS inhibitors, a critical goal in cancer therapy.[10]

  • Antiviral Agents: A thieno[3,2-b]pyrrole-5-carboxamide containing an amide-modified 5-azaspiro[2.3]hexane was reported in the search for inhibitors of the Chikungunya virus.[10]

These examples highlight the broad applicability and growing acceptance of this scaffold in diverse drug discovery campaigns.

Conclusion and Future Perspectives

The 5-azaspiro[2.3]hexane scaffold represents a potent tool in the medicinal chemist's arsenal. Its unique, conformationally constrained three-dimensional structure provides a robust platform for designing potent and selective ligands. Through its application as a bioisostere for both key amino acids and ubiquitous heterocyclic motifs, it has demonstrated value in programs targeting CNS disorders, pain, cancer, and infectious diseases.

While synthetic accessibility may have previously limited its widespread use, the development of modular and efficient synthetic routes is paving the way for its broader incorporation into discovery libraries. As the pressure to explore novel, patentable, and effective chemical space intensifies, we anticipate that the 5-azaspiro[2.3]hexane core will transition from a niche building block to a mainstream scaffold in the design of next-generation therapeutics.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. Available at: [Link]

  • Wang, H., & Wang, J. Q. (2012). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Pharmacology, 3, 198. Available at: [Link]

  • Natho, P., et al. (2023). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition, 62(52), e202316330. Available at: [Link]

  • Pradhan, A. A., et al. (2016). Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 456–465. Available at: [Link]

  • PubChem. (n.d.). Tavapadon. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2023, December 27). BMS-986122. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Pradeep, H., & Sharma, R. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 944–948. Available at: [Link]

  • Cochilla, A. J., & Alford, S. (2001). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience, 21(23), 9175–9183. Available at: [Link]

  • Patsnap. (2025, December 27). BMS-986122. Synapse. Retrieved February 21, 2026, from [Link]

  • RCSB PDB. (2025, August 6). 8Y72: positive allosteric modulator(BMS986122)-bound mu-opioid receptor-Gi complex. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2025). Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D1/D5 Receptors. Thieme Chemistry, (eFirst). Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tavapadon. Retrieved February 21, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). TAVAPADON. Retrieved February 21, 2026, from [Link]

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. Available at: [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC. Available at: [Link]

  • Malashchuk, A., et al. (2021). Synthesis of monoprotected 5-azaspiro[2.3]hexane-1-amine derivatives 2 and 3. ResearchGate. Available at: [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. Available at: [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13175–13212. Available at: [Link]

  • Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Natho, P., et al. (2023). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PMC. Available at: [Link]

Sources

Methodological & Application

protocol for free-basing 5-azaspiro[2.3]hexane oxalate

Author: BenchChem Technical Support Team. Date: March 2026

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Application Notes & Protocols: Synthesis of 5-Azaspiro[2.3]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.3]hexane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for commonly used saturated heterocycles like piperidine. The replacement of a traditional ring system with this strained spirocyclic framework can lead to significant improvements in physicochemical properties, target selectivity, and overall drug-likeness.[1][2] This guide provides an in-depth overview of the primary synthetic strategies for accessing 5-azaspiro[2.3]hexane derivatives, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to the 5-Azaspiro[2.3]hexane Core

The construction of the 5-azaspiro[2.3]hexane system presents unique synthetic challenges due to its strained nature. The two main retrosynthetic disconnections involve either the formation of the cyclopropane ring onto a pre-existing azetidine (Path A) or the construction of the azetidine ring onto a cyclopropane-containing precursor (Path B).

5-Azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane Azetidine Intermediate Azetidine Intermediate 5-Azaspiro[2.3]hexane->Azetidine Intermediate Path A: Cyclopropanation Cyclopropane Precursor Cyclopropane Precursor 5-Azaspiro[2.3]hexane->Cyclopropane Precursor Path B: Azetidine Formation

Caption: Primary retrosynthetic approaches to the 5-azaspiro[2.3]hexane core.

This document will focus on three robust and well-documented synthetic methodologies: Rhodium-Catalyzed Cyclopropanation, Johnson-Corey-Chaykovsky Epoxidation and Cyclopropanation, and [2+2] Cycloaddition Reactions.

Methodology 1: Diastereoselective Rhodium-Catalyzed Cyclopropanation

This powerful strategy is particularly useful for the synthesis of chiral 5-azaspiro[2.3]hexane derivatives, especially those designed as constrained amino acid analogues.[3][4][5] The key step involves the reaction of a diazoacetate with an exocyclic methylene group on a substituted azetidine, catalyzed by a rhodium(II) complex. The stereochemical outcome of the reaction is a critical consideration.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the diazoacetate to form a rhodium carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic double bond of the azetidine substrate. The subsequent collapse of the resulting intermediate furnishes the cyclopropane ring. The diastereoselectivity of the reaction is influenced by the steric environment of the azetidine and the nature of the rhodium catalyst's ligands.

cluster_0 Catalytic Cycle Rh2(OAc)4 Rh2(OAc)4 Rh-Carbene Rh-Carbene Rh2(OAc)4->Rh-Carbene + Diazoacetate - N2 Diazoacetate Diazoacetate Cyclopropanation Cyclopropanation Rh-Carbene->Cyclopropanation + Azetidine Olefin Azetidine Olefin Azetidine Olefin Cyclopropanation->Rh2(OAc)4 Regeneration 5-Azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane Cyclopropanation->5-Azaspiro[2.3]hexane

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocol: Synthesis of a Glutamate "Frozen" Analogue

This protocol is adapted from the work of Bechi et al. for the synthesis of a conformationally constrained analogue of L-glutamic acid.[3][6]

Step 1: Preparation of the Methylene Azetidine Intermediate

The synthesis begins with a suitable protected azetidin-3-one derivative, which is then converted to the corresponding exocyclic methylene compound. The Petasis olefination is a reliable method for this transformation.[7]

  • To a solution of the N-Boc-azetidin-3-one (1.0 eq) in dry toluene (0.034 M), add the Petasis reagent (bis(cyclopentadienyl)dimethyltitanium(IV)) (3.0 eq).

  • Heat the reaction mixture to 70-90 °C for 2 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the methylene azetidine.

Step 2: Rhodium-Catalyzed Cyclopropanation

  • Dissolve the methylene azetidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add rhodium(II) acetate dimer (Rh₂(OAc)₄) (10 mol%).

  • Heat the solution to 40 °C.

  • Add a solution of ethyl diazoacetate (1.5 eq) in DCM dropwise over 4 hours using a syringe pump.

  • Stir the reaction mixture at 40 °C for an additional 44 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the diastereomers of the 5-azaspiro[2.3]hexane derivative.

Reactant Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Methylene AzetidineEthyl Diazoacetate, Rh₂(OAc)₄DCM404860[3]

Methodology 2: Modular Synthesis via Johnson-Corey-Chaykovsky Type Reactions

A versatile and modular approach to various spiro[2.3]hexane analogues, including 5-azaspiro[2.3]hexanes, utilizes novel sulfonium salts in Johnson-Corey-Chaykovsky type reactions.[1] This method allows for the construction of the spirocyclic system by reacting a sulfonium ylide with an appropriate electrophile.

Workflow Overview

Sulfonium Salt Sulfonium Salt Sulfonium Ylide Sulfonium Ylide Sulfonium Salt->Sulfonium Ylide + Base Base Base Betaine Intermediate Betaine Intermediate Sulfonium Ylide->Betaine Intermediate + Imine Electrophile (Imine) Electrophile (Imine) 5-Azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane Betaine Intermediate->5-Azaspiro[2.3]hexane Ring Closure

Caption: General workflow for the synthesis of 5-azaspiro[2.3]hexanes via a Johnson-Corey-Chaykovsky type reaction.

Experimental Protocol: Synthesis from an Azetidine-Substituted Sulfonium Salt

This protocol describes the formation of a 5-azaspiro[2.3]hexane by reacting an azetidine-derived sulfonium ylide with an imine.

Step 1: Synthesis of the Azetidine-Substituted Sulfonium Salt

The synthesis of the bespoke sulfonium salt is a precursor step and is detailed in the supporting information of the source literature.[1]

Step 2: Ylide Formation and Reaction with an Imine

  • To a solution of the azetidine-substituted sulfonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate the sulfonium ylide.

  • Add a solution of the desired imine (1.0 eq) in THF to the ylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 5-azaspiro[2.3]hexane product.

Sulfonium Salt Precursor Electrophile Base Solvent Yield (%) Reference
Azetidine-substitutedIminen-BuLiTHFVaries[1]

Methodology 3: [2+2] Cycloaddition for Azetidine Ring Formation

This strategy involves the formation of the four-membered azetidine ring as the key step in constructing the spirocyclic system. A notable example is the cycloaddition of an imine to a methylene cyclopropane derivative.

Reaction Scheme

The reaction between (benzyloxymethylene)cyclopropane and an N-tosylbenzaldimine proceeds via a [2+2] cycloaddition to form the 5-azaspiro[2.3]hexane core. The reaction can be thermally promoted or catalyzed by a Lewis acid.

Experimental Protocol
  • In a sealed tube, combine (benzyloxymethylene)cyclopropane (1.5 eq) and the N-tosylbenzaldimine (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to 80 °C for 40 hours.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to afford the 5-azaspiro[2.3]hexane as a mixture of diastereomers.

Reactant 1 Reactant 2 Solvent Temp (°C) Time (h) Yield (%) Reference
(Benzyloxymethylene)cyclopropaneN-TosylbenzaldimineAcetonitrile804097

Safety and Handling Precautions

  • Diazo Compounds: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids and metal salts.

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using appropriate syringe techniques.

  • Pressurized Reactions: Reactions in sealed tubes should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of 5-azaspiro[2.3]hexane derivatives offers a gateway to novel chemical matter with significant potential in drug discovery. The choice of synthetic strategy depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore this exciting class of compounds. Further optimization of reaction conditions may be necessary for specific substrates.

References

  • Weiss, D. T., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres.
  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]

  • PubMed. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Cambridge Open Engage. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Thieme E-Journals. (Year not specified). Synthesis of 5-Azaspiro[2.3]hexane. Synthesis. [Link]

  • Beilstein Journals. (2014). Supporting Information File 3 for Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

  • ResearchGate. (2025). (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

  • ResearchGate. (Year not specified). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

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Application Notes and Protocols for Reductive Amination Utilizing 5-Azaspiro[2.3]hexane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Azaspiro[2.3]hexane in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to enhance the three-dimensionality of drug candidates. This increased spatial complexity can lead to improved target engagement, selectivity, and metabolic stability. Among these, the 5-azaspiro[2.3]hexane motif has garnered significant attention as a conformationally restricted bioisostere of piperidine, a ubiquitous scaffold in numerous approved drugs.

The rigid structure of 5-azaspiro[2.3]hexane, "freezing" the conformational flexibility inherent to piperidines, offers a unique tool to probe and optimize ligand-receptor interactions. Its incorporation into a molecule can lead to a higher fraction of sp³-hybridized carbons, a molecular descriptor often correlated with enhanced clinical success. This application note provides a detailed guide to one of the most fundamental and versatile methods for incorporating this valuable scaffold: reductive amination. We will explore the underlying mechanism, provide a robust experimental protocol, and offer insights into troubleshooting and optimization, enabling researchers to confidently employ 5-azaspiro[2.3]hexane oxalate in their synthetic campaigns.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope.[1][2] The reaction proceeds through the initial formation of an iminium ion from the condensation of a secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.[3][4]

When using 5-azaspiro[2.3]hexane oxalate, an initial neutralization step is required to generate the free secondary amine. This is typically achieved in-situ by the addition of a non-nucleophilic base, such as triethylamine (TEA). The liberated 5-azaspiro[2.3]hexane then reacts with the carbonyl compound. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial.[5][6][7] This reagent is selective for the reduction of the protonated iminium ion over the starting carbonyl compound, preventing the undesired formation of alcohols.[8] The slightly acidic nature of the reaction medium, often facilitated by the presence of acetic acid, catalyzes the formation of the iminium ion.[5]

Reductive Amination Mechanism cluster_0 Step 1: Free-Basing and Iminium Ion Formation cluster_1 Step 2: Reduction amine_oxalate 5-Azaspiro[2.3]hexane Oxalate free_amine 5-Azaspiro[2.3]hexane (Free Base) amine_oxalate->free_amine + 2 eq. TEA tea Triethylamine (TEA) hemiaminal Hemiaminal Intermediate free_amine->hemiaminal + Carbonyl carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) product Tertiary Amine Product iminium->product + NaBH(OAc)₃ (Hydride Transfer) reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Reductive amination of 5-azaspiro[2.3]hexane with a carbonyl compound.

Experimental Protocol: Reductive Amination of a Generic Aldehyde with 5-Azaspiro[2.3]hexane Oxalate

This protocol provides a general procedure for the reductive amination of an aldehyde with 5-azaspiro[2.3]hexane oxalate using sodium triacetoxyborohydride. The reaction is performed on a 1.0 mmol scale.

Materials:

  • 5-Azaspiro[2.3]hexane oxalate

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Triethylamine (TEA) (2.2 mmol, 2.2 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Experimental Workflow start Start reagents Combine 5-azaspiro[2.3]hexane oxalate, aldehyde, and solvent (DCE/DCM) in a flask under inert atmosphere. start->reagents add_tea Add triethylamine (TEA) and stir for 15-30 minutes. reagents->add_tea add_stab Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. add_tea->add_stab react Stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS. add_stab->react quench Quench the reaction with saturated aqueous NaHCO₃ solution. react->quench extract Extract with an organic solvent (e.g., DCM or Ethyl Acetate). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over Na₂SO₄ or MgSO₄. wash->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product by flash column chromatography. filter_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-azaspiro[2.3]hexane oxalate (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL).

  • In-situ Free-Basing: To the resulting suspension, add triethylamine (TEA) (2.2 mmol, 2.2 equiv) dropwise via syringe. Stir the mixture at room temperature for 15-30 minutes. The suspension should become more homogeneous as the free amine is generated.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aldehyde) is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent used for the reaction (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a suitable solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) to prevent product tailing.

Data Summary and Optimization

The success of the reductive amination is influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterGeneral Range/ConditionEffect on ReactionOptimization Considerations
Amine Salt Oxalate SaltRequires in-situ free-basing.Ensure at least 2 equivalents of a non-nucleophilic base like TEA are used to neutralize both the oxalic acid and any adventitious acid.
Carbonyl Substrate Aldehydes or KetonesAldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or elevated temperatures.For less reactive ketones, adding a catalytic amount of acetic acid (0.1-0.5 equiv) can accelerate iminium ion formation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over carbonyls.Use 1.2-2.0 equivalents. Excess can be quenched during work-up. Other reagents like sodium cyanoborohydride can be used but are more toxic.
Solvent Aprotic solvents (DCE, DCM, THF)DCE and DCM are most common and effective.[5][9] THF is also a viable option.Ensure the use of anhydrous solvents to prevent hydrolysis of the iminium ion intermediate.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes the oxalate salt to generate the free amine.Use a slight excess (2.1-2.5 equiv) to ensure complete neutralization. DIPEA can be used as an alternative.
Temperature Room TemperatureSufficient for most aldehydes and reactive ketones.For sluggish reactions, gentle heating (40-50 °C) may be beneficial, but should be monitored for potential side reactions.
Reaction Time 2 - 16 hoursSubstrate dependent.Monitor by TLC or LC-MS to determine the point of completion and avoid potential side-product formation with prolonged reaction times.

Troubleshooting and Field-Proven Insights

ProblemPotential CauseSuggested Solution
Low or No Conversion - Incomplete free-basing of the amine oxalate.- Inactive reducing agent.- Low reactivity of the carbonyl substrate.- Ensure sufficient (≥2.2 equiv) triethylamine is used.- Use a fresh bottle of NaBH(OAc)₃.- For unreactive ketones, add a catalytic amount of acetic acid and/or gently heat the reaction.
Formation of Alcohol Byproduct - Use of a non-selective reducing agent (e.g., NaBH₄) under acidic conditions.- Hydrolysis of the reducing agent.- Ensure the use of NaBH(OAc)₃.- Use anhydrous solvents and maintain an inert atmosphere.
Incomplete Reaction - Insufficient amount of reducing agent.- Steric hindrance.- Increase the equivalents of NaBH(OAc)₃ to 2.0.- Increase the reaction time and/or temperature.
Product Tailing on Silica Gel Chromatography - The basic nature of the amine product strongly interacts with the acidic silica gel.- Add 0.5-1% triethylamine to the eluent system to suppress the interaction and improve peak shape.
Difficulty Removing Triethylammonium Oxalate - The salt may have some solubility in the organic phase.- A thorough wash with saturated NaHCO₃ and brine during the work-up is usually sufficient. If issues persist, an additional water wash can be performed.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • reductive amination & secondary amine synthesis. YouTube. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

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solubility of 5-azaspiro[2.3]hexane oxalate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Handling of 5-Azaspiro[2.3]hexane Oxalate

Executive Summary

5-Azaspiro[2.3]hexane oxalate (CAS: 1638767-88-0) is the stabilized salt form of the spirocyclic secondary amine, 5-azaspiro[2.3]hexane. Spirocyclic amines are increasingly utilized in medicinal chemistry as surrogates for morpholines or piperidines to alter lipophilicity and metabolic stability without changing the core geometry.

While the free base amine is often a volatile oil or low-melting solid prone to oxidation, the oxalate salt is engineered for crystallinity, non-volatility, and bench-top stability . However, this salt formation drastically alters the solubility profile, rendering the compound insoluble in the lipophilic organic solvents typically used for extraction (e.g., diethyl ether, hexanes) while enhancing solubility in aqueous and polar aprotic media.

This guide provides the theoretical solubility profile, a standardized protocol for quantitative solubility determination, and a validated method for "free-basing" the compound for synthetic applications.

Theoretical Solubility Profile

Based on the lattice energy of amine oxalates and the solvation thermodynamics of spirocyclic ammonium salts, the expected solubility profile is distinct from the hydrochloride salt.

Table 1: Predicted Solubility Matrix for 5-Azaspiro[2.3]hexane Oxalate

Solvent ClassSpecific SolventPredicted SolubilityMechanistic RationaleApplication
Aqueous Water (pH 7)High (>50 mg/mL)High dielectric constant supports ion dissociation; H-bonding with oxalate.Stock solutions; Biological assays.
Polar Protic MethanolModerate-High Good solvation of ammonium ions; often used for recrystallization.Recrystallization; HPLC diluent.
Polar Protic EthanolModerate Lower dielectric constant than MeOH; solubility decreases with chain length.Crystallization antisolvent.[1]
Polar Aprotic DMSO / DMFHigh Strong dipole-dipole interactions disrupt crystal lattice.High-concentration stock for HTS.
Chlorinated DichloromethaneLow (<1 mg/mL)Insufficient polarity to overcome lattice energy of the oxalate salt.Extraction (only after free-basing).
Non-Polar Hexane / TolueneInsoluble No capacity for ionic solvation.Antisolvent for precipitation.
Ethers THF / Et₂OVery Low Poor solvation of tight ion pairs.Washing filter cakes.

Critical Insight: Unlike hydrochloride salts, oxalate salts often exhibit "inverse solubility" trends in mixed organic systems, sometimes precipitating out of cold methanol. Always verify solubility visually before committing valuable material.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine the approximate solubility range to select solvents for synthesis or analysis.

Materials:

  • 5-Azaspiro[2.3]hexane oxalate (approx. 10 mg per solvent).

  • Glass scintillation vials (4 mL).

  • Ultrasonic bath.

Workflow:

  • Weigh 2.0 mg of the oxalate salt into a vial.

  • Add 100 µL of the target solvent (Concentration = 20 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 20 mg/mL.

    • Cloudy/Solid: Proceed to Step 5.

  • Sonicate for 5 minutes at ambient temperature.

  • Observation:

    • Clear Solution: Solubility ≈ 20 mg/mL (Kinetic barrier overcame).

    • Solid Persists: Solubility < 20 mg/mL.[2] Add solvent in 100 µL increments until dissolved or volume reaches 2 mL (<1 mg/mL).

Protocol B: Quantitative Equilibrium Solubility (HPLC)

Objective: Determine the exact thermodynamic solubility in water or buffers for formulation development.

Principle: A saturated solution is generated in the presence of excess solid, filtered, and the filtrate concentration is determined against a standard curve.

Step 1: Preparation of Saturated Solution
  • Add 50 mg of 5-azaspiro[2.3]hexane oxalate to a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the test medium (e.g., Water, PBS pH 7.4).

  • Shake at 25°C for 24 hours (thermomixer at 800 rpm).

  • Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter . Note: Discard the first 100 µL of filtrate to account for filter adsorption.

Step 2: HPLC Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is required to ionize the amine and improve peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required).

  • Standard Curve: Prepare standards of the oxalate salt in Water/Methanol (50:50) at 0.1, 0.5, 1.0, and 2.0 mg/mL.

Protocol C: Salt Break and Free-Base Extraction

Context: The oxalate salt is unsuitable for many organometallic reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions where the free amine is required.

Mechanism:



Procedure:

  • Dissolution: Dissolve 1.0 g of 5-azaspiro[2.3]hexane oxalate in 10 mL of Water . (The solution will be acidic, pH ~3-4).

  • Basification: Slowly add 10 M NaOH (or 50% w/w NaOH) dropwise with stirring until pH > 12.

    • Note: The free amine may separate as an oil at this stage.

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM) or MTBE .

    • Stir vigorously for 10 minutes.

    • Separate the layers.

    • Re-extract the aqueous layer 2x with 10 mL solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Carefully concentrate under reduced pressure.

    • Warning: 5-azaspiro[2.3]hexane free base has a low molecular weight (MW ~83 g/mol ) and may be volatile . Do not apply high vacuum (< 50 mbar) for extended periods.

Workflow Visualization

Figure 1: Solubility Screening Logic Flow

SolubilityScreening Start Start: 2 mg Solid + 100 µL Solvent Vortex Vortex & Sonicate (5 mins) Start->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (Soluble > 20 mg/mL) Check->Clear Dissolved Cloudy Cloudy / Solid Check->Cloudy Undissolved Calc Calculate Solubility: Mass / Total Volume Clear->Calc CheckVol Total Vol > 2 mL? Cloudy->CheckVol AddSolvent Add Solvent (+100 µL increments) AddSolvent->Vortex CheckVol->AddSolvent No Insoluble Insoluble (< 1 mg/mL) CheckVol->Insoluble Yes

Caption: Step-by-step decision tree for rapid visual solubility determination.

Figure 2: Salt-Break & Extraction Mechanism

SaltBreak Salt Oxalate Salt (Aqueous Phase) Base NaOH (pH > 12) Salt->Base Deprotonation FreeBase Free Amine (Organic Phase) Base->FreeBase Partition to DCM/MTBE Waste Na-Oxalate (Aqueous Waste) Base->Waste Remains in Water

Caption: Chemical partitioning during the free-basing of 5-azaspiro[2.3]hexane oxalate.

References

  • PubChem. (2025).[3] 5-Azaspiro[2.3]hexane.[3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Organic Letters, 12(9), 1944–1947. (Provides context on spirocyclic amine properties).
  • ScienceMadness. (2011). Solubility of organic amine salts. (General discussion on amine oxalate vs. hydrochloride solubility trends). Retrieved from [Link]

  • Bechi, B., et al. (2014).[8] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Spirocyclic Scaffolds

Spirocyclic amines represent a cornerstone of modern medicinal chemistry, prized for their ability to introduce rigid, three-dimensional conformations into drug candidates. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. However, the very features that make these scaffolds attractive also present a significant synthetic challenge, particularly during amide bond formation. The inherent steric bulk surrounding the amine nucleophile can dramatically hinder the approach of an activated carboxylic acid, leading to sluggish or incomplete reactions.

This application note provides a comprehensive guide for researchers tackling the coupling of amino acids to spirocyclic amines. We will move beyond simple procedural lists to explore the underlying principles of reagent selection and condition optimization, empowering you to develop robust and efficient protocols for these challenging substrates.

The Core Problem: Steric Hindrance and Reduced Nucleophilicity

The successful formation of a peptide bond is a delicate interplay between the reactivity of an activated carboxyl group and the nucleophilicity of the amine.[1] Spirocyclic systems disrupt this balance in two fundamental ways:

  • Steric Occlusion: The rigid, non-planar geometry of the spirocycle creates a crowded environment around the secondary amine. This physically obstructs the trajectory of the incoming activated ester, demanding more potent activation chemistry to overcome the high energy barrier.

  • Electronic Effects & Basicity: The nucleophilicity of the amine can be subtly altered by the ring strain and electronic nature of the spirocyclic framework. While typically strong bases, their reactivity as nucleophiles can be diminished compared to simpler acyclic secondary amines.

Failing to address these issues leads to low yields, the formation of deletion impurities, and the need for harsh reaction conditions that can compromise the stereochemical integrity of the peptide.[2][3]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for success.[4] Modern reagents are designed to generate highly reactive intermediates that can overcome significant steric barriers. They are broadly classified into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts: The First Line of Defense

These reagents are widely used due to their high reactivity and efficiency. They react with the carboxylic acid to form highly activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): As a third-generation reagent, HATU is the gold standard for difficult couplings.[5] It forms a highly reactive OAt-active ester, and the resulting HOAt byproduct can catalyze the reaction.[6][7] Its key advantages include rapid reaction rates and a low propensity for racemization, even with sensitive amino acids.[6][8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a state-of-the-art uronium salt with coupling efficiencies comparable or, in some cases, superior to HATU.[4] Its major advantages are an enhanced safety profile (it is not explosive and has lower allergenic potential) and excellent solubility.[9][10] A practical benefit is the visual reaction monitoring; the reaction mixture turns yellow upon base addition and fades as the coupling proceeds to completion.[9]

  • HBTU/TBTU: These are effective, second-generation reagents but are generally outperformed by HATU and COMU for severely hindered systems.[11]

Phosphonium Salts: Avoiding Guanidinylation

Phosphonium salts are an excellent alternative, particularly when side reactions are a concern.

  • PyBOP/PyAOP: These reagents generate OBt and OAt esters, respectively. A key advantage over uronium salts is that they cannot form guanidinium side products by reacting with the amine nucleophile. This makes them ideal for cyclization reactions or fragment condensations where the amine and carboxylic acid are present in equimolar amounts.[10] PyAOP is particularly effective for coupling N-methylated amino acids, which present similar steric challenges to spirocyclic amines.[11]

Other Reagent Classes
  • Carbodiimides (DCC, DIC, EDC): While foundational in peptide chemistry, carbodiimides are generally less effective for hindered couplings.[11] They require additives like HOBt to increase efficiency and suppress racemization.[11] Their primary use today is in specific applications like protein conjugation (EDC) or solution-phase synthesis where byproducts can be easily removed.[12]

  • T3P® (Propylphosphonic Anhydride): T3P is a powerful cyclic anhydride used in solution-phase synthesis. It gives superior results for sterically demanding couplings and is known for high yields and low racemization.[4][13]

Data Summary: Coupling Reagent Comparison
ReagentTypeKey Advantages for Spirocyclic AminesPotential Drawbacks
HATU Uronium/AminiumHigh reactivity, fast kinetics, low racemization.[6][8] Widely validated for hindered couplings.[5][8]Can cause guanidinylation of primary amines; potentially explosive byproduct (HOAt).[8]
COMU Uronium/AminiumReactivity comparable or superior to HATU.[4] Enhanced safety profile, excellent solubility.[9][10]Can cause guanidinylation. Limited solution stability.
PyBOP PhosphoniumHigh efficiency, no guanidinylation side reaction.More expensive than some uronium salts.
PyAOP PhosphoniumGenerates more reactive OAt species than PyBOP. Excellent for hindered N-substituted amines.[11]Higher cost.
T3P® Phosphonic AnhydrideVery high reactivity, clean reactions, low racemization.[4][13]Primarily for solution-phase; workup can be more involved.
DIC/HOBt CarbodiimideCost-effective, well-established.Lower reactivity for hindered systems, risk of N-acylurea side product.[4][11]

Protocol Design & Optimization

Success with spirocyclic amines requires careful optimization of reaction parameters beyond just the choice of coupling reagent.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_monitoring Monitoring & Completion cluster_outcome Outcome Start Start: Spirocyclic Amine + N-Protected Amino Acid PreActivate Pre-activation (Optional but Recommended) Dissolve Acid, Coupling Reagent, & Base (15-30 min) Start->PreActivate Combine Add Spirocyclic Amine to Activated Mixture PreActivate->Combine React Stir at RT (2-4h) or elevated temp (30-40°C) for difficult cases Combine->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Decision Coupling Complete? Monitor->Decision Analyze Data Test Perform Chloranil/Isatin Test (for SPPS) Test->Decision Check Color Workup Workup / Cleavage Decision->Workup Yes Recouple Recouple: Repeat Coupling Step Decision->Recouple No End End Product Workup->End Recouple->React Cap Cap with Acetic Anhydride Recouple->Cap If still incomplete

Caption: General workflow for peptide coupling with a sterically hindered spirocyclic amine.

  • Stoichiometry: To overcome the steric barrier, use an excess of the activated amino acid. A molar ratio of 1.5 to 2.0 equivalents of the amino acid and coupling reagent relative to the spirocyclic amine is a good starting point.[2]

  • Base: A non-nucleophilic tertiary amine is essential. N,N-Diisopropylethylamine (DIPEA) is common, typically used at 2-3 equivalents.[8] For reducing racemization risk with sensitive amino acids, a less hindered base like 2,4,6-collidine can be beneficial.[5] Notably, COMU can function efficiently with just a single equivalent of base.[9]

  • Solvents: Anhydrous, polar aprotic solvents are required. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the standard choices due to their excellent solvating properties.[2][8] In cases of peptide aggregation on solid phase, switching solvents may be necessary.[14]

  • Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the spirocyclic amine can significantly improve yields.[8][15] This ensures the formation of the highly reactive ester intermediate prior to introducing the less reactive nucleophile.

  • Temperature and Time: While most couplings proceed at room temperature, stubborn reactions may require extended times (4 hours to overnight) or gentle heating (30-40°C).[2][6] However, elevated temperatures should be used cautiously as they increase the risk of racemization.[6]

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to a spirocyclic amine in solution.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Activation: Add DIPEA (2.5 eq.) to the mixture. Stir at room temperature for 15 minutes. The solution may become slightly yellow.

  • Coupling: Add a solution of the spirocyclic amine (1.0 eq.) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. For highly hindered systems, the reaction may require stirring for up to 24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for a Hindered Amine

This protocol outlines a double-coupling procedure for incorporating an amino acid onto a resin-bound peptide terminating in a spirocyclic amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq.), COMU (3.0 eq.), in DMF. Add DIPEA (3.0 eq.) and vortex briefly.

  • First Coupling: Immediately add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring: After the first coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Chloranil or Isatin test.[14] A blue color on the beads indicates the presence of unreacted secondary amine.

  • Second Coupling (Recoupling): If the test is positive, drain the reaction solution and repeat steps 3 and 4 for an additional 2 hours.

  • Capping (if necessary): If the monitoring test is still positive after recoupling, this indicates that some sites are too sterically inaccessible. Cap these unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences.[2][14]

  • Washing: Drain the coupling/capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Troubleshooting & Advanced Strategies

Caption: Decision-making framework for troubleshooting low-yield couplings with spirocyclic amines.

  • Problem: Low Yield. If yields remain low after a standard protocol, first switch to a more powerful coupling reagent like COMU.[4][9] Concurrently, increase the coupling time and consider a modest increase in temperature, while monitoring for epimerization.

  • Problem: Peptide Aggregation (SPPS). If the peptide chain becomes difficult to solvate on the resin, leading to poor coupling efficiency, try switching the primary solvent from DMF to NMP or a mixture including DMSO.[14]

  • Problem: Racemization. If stereochemical integrity is compromised, avoid high temperatures. Use a more sophisticated base like collidine and ensure the use of a high-quality, low-racemization reagent like HATU or COMU.[5][6]

Conclusion

Coupling peptides to spirocyclic amines is a challenging but achievable synthetic step. Success hinges on moving beyond standard protocols and adopting a rational approach to reagent selection and condition optimization. By understanding the steric and electronic challenges posed by these unique scaffolds and employing powerful, third-generation coupling reagents like HATU and COMU under optimized conditions, researchers can efficiently incorporate these valuable building blocks into their next generation of therapeutic candidates.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

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Technical Guide: Functionalization of 5-Azaspiro[2.3]hexane

[1]

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Reactivity, Stability, and Synthetic Protocols for 5-Azaspiro[2.3]hexane

Introduction: The "Frozen" Azetidine

5-Azaspiro[2.3]hexane (CAS: 1536169-63-7) is a highly strained bicyclic amine that serves as a conformationally restricted bioisostere of azetidine, dimethylamine, and piperidine. Structurally, it consists of an azetidine ring spiro-fused to a cyclopropane ring.[1][2]

In the IUPAC numbering for spiro[2.3]hexane, the nitrogen atom is located at position 5. This places the nitrogen in the 4-membered ring, opposite the spiro carbon (equivalent to spiro[cyclopropane-1,3'-azetidine] ). This geometry is distinct from 4-azaspiro[2.3]hexane, where the nitrogen is adjacent to the spiro center.[3]

Why Use 5-Azaspiro[2.3]hexane?
  • Conformational Restriction: The spiro-cyclopropane "locks" the azetidine ring puckering, reducing the entropic penalty upon binding to biological targets.

  • Reduced Lipophilicity (LogD): The high fraction of sp³ carbons (

    
    ) improves solubility and metabolic stability compared to gem-dimethyl analogs.
    
  • Vector Alignment: It orients substituents on the nitrogen in a precise vector, often used to fine-tune potency in GPCR and kinase programs (e.g., glutamate receptor ligands).

Reactivity Profile & Stability

Nucleophilicity vs. Basicity

5-Azaspiro[2.3]hexane behaves as a typical secondary aliphatic amine but with nuances derived from its strain:

  • Basicity: The pKa is estimated around 10.5–11.0, comparable to azetidine. It is a strong base.

  • Nucleophilicity: Despite the steric bulk of the spiro-cyclopropane at the C3 position (relative to the azetidine ring), the nitrogen lone pair at C1 is sterically accessible. The "bow-tie" shape of the molecule keeps the steric bulk away from the reaction center, allowing efficient reaction with electrophiles.

Ring Strain & Acid Stability

The molecule possesses significant ring strain (~50–60 kcal/mol combined from azetidine and cyclopropane).

  • Acid Stability: The core is surprisingly robust. It withstands standard deprotection conditions (e.g., TFA/DCM, 4M HCl in dioxane) used to remove Boc groups.

  • Ring Opening Risks: Avoid conditions that combine strong Lewis acids with strong nucleophiles at high temperatures, which can trigger ring-opening of the azetidine or cyclopropane (homoconjugate addition).

Experimental Protocols

Protocol A: Handling the Hydrochloride Salt

Commercially, 5-azaspiro[2.3]hexane is supplied as a hydrochloride salt (stable solid). The free base is a volatile liquid/oil and can absorb CO₂ from the air.

Best Practice: Form the free base in situ or immediately prior to use.

  • Suspend 5-azaspiro[2.3]hexane HCl (1.0 equiv) in the reaction solvent (e.g., DCM, DMF, or THF).

  • Add an organic base (DIPEA or TEA, 1.2–3.0 equiv) and stir for 5–10 minutes.

  • Observation: The suspension may clear or remain cloudy depending on the solubility of the amine hydrochloride vs. the ammonium salt byproduct. Proceed with adding the electrophile.

Protocol B: Reductive Amination (Aldehydes/Ketones)

This reaction attaches alkyl groups to the nitrogen while maintaining the spirocyclic core.

Reagents:

  • Electrophile: Aldehyde or Ketone (1.0–1.2 equiv)

  • Amine: 5-azaspiro[2.3]hexane HCl (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic to 1.0 equiv)

Step-by-Step:

  • Free Base In Situ: In a vial, mix 5-azaspiro[2.3]hexane HCl (1 mmol) and DIPEA (1.2 mmol) in DCE (5 mL). Stir for 10 min.

  • Imine Formation: Add the aldehyde/ketone (1.0 mmol). If the ketone is sterically hindered, add Acetic Acid (1–2 drops) and stir for 30–60 min at RT.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

    • Note: The secondary amine peak may overlap with the tertiary product; look for mass shift (+R).

  • Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Amide Coupling (Carboxylic Acids)

Used to attach the spirocycle to drug scaffolds via an amide bond.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 min to form the active ester.

  • Addition: Add 5-azaspiro[2.3]hexane HCl (1.0–1.2 mmol). Add an additional equivalent of DIPEA (1.0 mmol) to neutralize the HCl salt.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with water (2x), sat. NaHCO₃ (1x), and brine (1x).

    • Tip: Azetidine amides can be water-soluble. If yield is low, check the aqueous layer or use n-Butanol for extraction.

Protocol D: Nucleophilic Aromatic Substitution (S Ar)

Ideal for attaching the spirocycle to heteroaromatic cores (e.g., chloropyridines, chloropyrimidines).

Reagents:

  • Aryl Halide (e.g., 2-chloropyridine) (1.0 equiv)

  • Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃

  • Solvent: DMSO, DMF, or NMP

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine Aryl Halide (1.0 mmol), 5-azaspiro[2.3]hexane HCl (1.1 mmol), and K₂CO₃ (3.0 mmol) in DMSO (2 mL).

  • Reaction: Heat to 80–100 °C (thermal) or 100–120 °C (microwave) for 1–12 hours.

    • Caution: Do not overheat (>140 °C) for prolonged periods to avoid thermal degradation of the strained ring.

  • Workup: Pour into water/ice. If solid precipitates, filter. If not, extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Product stays in aqueous phase.The spiro-amine is polar. Use DCM/IPA (3:1) for extraction or purify aqueous layer directly by Reverse Phase HPLC.
Ring Opening Byproducts Strong acid + Nucleophile.Avoid using HBr or HI. Use TFA or HCl for deprotection only in the absence of strong nucleophiles. Keep temperature < 40 °C during deprotection.[3]
Incomplete Reaction (S

Ar)
Poor nucleophilicity due to salt.Ensure sufficient base (K₂CO₃) is used to fully free-base the amine. Switch to Cs₂CO₃ or use Buchwald-Hartwig conditions (Pd-catalyzed) if the aryl halide is unreactive.
Volatile Starting Material Free base evaporation.Always handle as the HCl salt until the moment of reaction. Do not dry the free base under high vacuum for long periods.

Visual Guide: Reaction Pathways

Gcluster_0Critical Control PointsStart5-Azaspiro[2.3]hexane(HCl Salt)AldehydeAldehyde/Ketone(Reductive Amination)Start->AldehydeFree base in situAcidCarboxylic Acid(Amide Coupling)Start->AcidDIPEAArylHalideAryl Halide(SnAr / Buchwald)Start->ArylHalideK2CO3 / HeatSulfonylSulfonyl Chloride(Sulfonylation)Start->SulfonylTEA / DCMTertAmineN-AlkylSpirocycleAldehyde->TertAmineSTAB, DCEAmideSpiroAmideAcid->AmideHATU, DMFArylAmineN-ArylSpirocycleArylHalide->ArylAmineDMSO, 100°Cor Pd-CatSulfonamideSpiroSulfonamideSulfonyl->Sulfonamide0°C to RTWarning1Avoid HBr/HI(Ring Opening Risk)Warning2Salt is Hygroscopic

Figure 1: Synthetic diversity map for 5-azaspiro[2.3]hexane. Blue indicates starting material; Green indicates stable isolated products.

References

  • Bechi, B., et al. (2014).[1][4] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[2][5] Link

  • Luo, S. T., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres. Organic Letters, 12(9), 1944–1947. (Contextual reference for spiro-amine stability).
  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual reference for strained ring basicity/inductive effects).

Technical Application Note: Storage & Handling Protocols for 5-Azaspiro[2.3]hexane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azaspiro[2.3]hexane oxalate (CAS: 1638767-88-0 / Hemioxalate) is a high-value pharmacophore used extensively as a conformationally restricted bioisostere of piperidine and pyrrolidine. Its unique spirocyclic architecture—fusing a strained azetidine ring with a cyclopropane moiety—imparts desirable metabolic stability and vectoral properties to drug candidates.

However, this structural rigidity comes at the cost of high ring strain (~26 kcal/mol for azetidine + ~27 kcal/mol for cyclopropane). While the oxalate salt stabilizes the volatile free base, improper storage leads to hygroscopic caking, hydrolysis, and potential ring-opening polymerization. This guide defines the Gold Standard protocols for the storage, solubilization, and handling of this reagent to ensure experimental reproducibility.

Physicochemical Profile & Critical Properties

Table 1: Compound Specifications

PropertySpecificationNotes
Compound Name 5-Azaspiro[2.3]hexane HemioxalateOften supplied as 2:1 salt (Amine:Oxalic Acid)
CAS Number 1638767-88-0Distinct from HCl salt (1536169-63-7)
Molecular Weight 256.30 g/mol (Hemioxalate)Free Base MW: 83.13 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation/degradation
Solubility DMSO (>50 mM), Water (Moderate), MethanolInsoluble in Et2O, Hexanes, DCM
Hygroscopicity Moderate to HighOxalates can form hydrates; moisture triggers caking
pKa (Conjugate Acid) ~10.5 - 11.0 (Est.)Highly basic secondary amine center

Mechanisms of Instability

To preserve this reagent, one must understand why it degrades.

  • Ring Strain Release: The spiro[2.3] system possesses significant angle strain. In the presence of strong nucleophiles or under thermal stress, the azetidine ring is susceptible to ring-opening reactions.

  • Hygroscopic Hydrolysis: The oxalate salt is ionic and attracts atmospheric moisture. Water acts as a plasticizer, lowering the crystal lattice energy and facilitating proton transfer events that can lead to slow hydrolysis of the strained rings.

  • Free Base Volatility: If the salt dissociates (e.g., in high pH aqueous solution), the free amine (5-azaspiro[2.3]hexane) is a volatile liquid/low-melting solid. It must never be stored in its free base form.

Storage Protocol (The "Deep Freeze" Standard)

This protocol is designed to maximize shelf-life (>2 years).

A. Environmental Control
  • Temperature: -20°C ± 5°C .

    • Rationale: Arrhenius kinetics dictate that lowering temperature from 4°C to -20°C significantly retards ring-opening degradation pathways. While 4°C is acceptable for active use (<1 month), long-term banking requires -20°C.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) .

    • Rationale: Displaces humid air and prevents formation of carbamates (reaction of amine with atmospheric CO2) if the salt lattice is disrupted.

B. Container Specifications
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap.

    • Avoid: Polyethylene bags (permeable to moisture) or clear glass (UV protection is precautionary for organic salts).

  • Secondary Containment: Sealed desiccator or a secondary jar containing activated silica gel or Drierite™.

  • Sealing: Parafilm® M or Nescofilm® wrapped tightly around the cap junction to prevent gas exchange.

C. The "Thaw-Use-Refreeze" Cycle
  • Critical Step: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening.

  • Why? Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This "sweating" is the #1 cause of batch ruin.

Visual Workflow: Lifecycle Management

The following diagram illustrates the decision logic for handling incoming shipments and daily usage.

StorageProtocol Receipt Receipt of Shipment (Ambient or Ice Pack) QC_Check Visual QC: Is powder white and free-flowing? Receipt->QC_Check Fail_QC REJECT: Yellow/Caked Solid (Contact Supplier) QC_Check->Fail_QC No Pass_QC PASS: Proceed to Storage QC_Check->Pass_QC Yes Storage_LT Long-Term Storage -20°C | Desiccated | Amber Vial Pass_QC->Storage_LT Storage_ST Active Use Storage 2-8°C | < 30 Days Pass_QC->Storage_ST Usage_Step Usage Protocol: 1. Warm to RT (30 min) 2. Open in Hood 3. Weigh quickly Storage_LT->Usage_Step Equilibrate Storage_ST->Usage_Step Usage_Step->Storage_LT Reseal & Freeze Solubilization Solubilization: DMSO or MeOH (Use immediately) Usage_Step->Solubilization Free_Base Free-Basing (In Situ Only): Treat with K2CO3/DCM Do NOT store free base! Solubilization->Free_Base If required

Figure 1: Decision logic for the receipt, validation, and usage of 5-azaspiro[2.3]hexane oxalate.

Experimental Protocols

Protocol A: Solubilization for Biological Assays
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Max stock 50-100 mM.

  • Procedure:

    • Weigh salt into a sterile microcentrifuge tube.

    • Add DMSO.[1] Vortex for 30 seconds.

    • Note: The solution may warm slightly (exothermic solvation).

    • Stability: Use DMSO stocks within 24 hours. Freeze at -20°C for up to 1 week. Discard if precipitate forms.

Protocol B: In Situ Free-Basing for Synthesis

Use this when the reaction requires the nucleophilic free amine (e.g., SNAr, Amide Coupling).

  • Suspend the oxalate salt (1.0 equiv) in DCM or THF.

  • Add a mild inorganic base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ .

    • Avoid: Strong hydroxides (NaOH) which may trigger ring opening.

  • Stir at Room Temperature for 15-30 mins.

  • Filter off the solid oxalate/carbonate salts.

  • Use the filtrate (containing the free amine) immediately in the next step.

    • Warning: Do not concentrate the filtrate to dryness under high vacuum/heat; the free amine is volatile.

Safety & HSE Compliance

  • Oxalate Toxicity: Oxalic acid salts are nephrotoxic if ingested. Wear nitrile gloves and safety glasses.

  • Amine Reactivity: In case of skin contact, wash with soap and water. The compound is a skin irritant (H315).

  • Disposal: Dispose of as solid organic hazardous waste. Do not pour down drains.

References

  • PubChem. (2023). Compound Summary: 5-Azaspiro[2.3]hexane.[2][3][4][5] National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro[2.3]hexane stability and synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Azaspiro[2.3]hexane is a valuable saturated heterocyclic motif increasingly sought after in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can improve the pharmacological properties of drug candidates.[1] As a bioisostere for more common heterocycles, it provides an avenue to explore novel chemical space and intellectual property.[1] However, the synthesis of this strained spirocyclic system can be challenging, often suffering from low yields and complex purification.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-azaspiro[2.3]hexane, focusing on practical, field-proven insights to improve experimental outcomes.

Baseline Synthesis Protocol: N-Boc-5-azaspiro[2.3]hexane

A common and effective route to the 5-azaspiro[2.3]hexane core involves the cyclopropanation of an N-Boc protected 3-methyleneazetidine intermediate. The Boc-protecting group is crucial for modulating the reactivity of the azetidine nitrogen and facilitating purification. The following protocol is a baseline procedure adapted from methodologies described in the literature.[2][4][5]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This two-step process involves the olefination of N-Boc-3-azetidinone followed by a rhodium-catalyzed cyclopropanation.

Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.

  • Allow the resulting bright yellow slurry to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-methyleneazetidine-1-carboxylate as a clear oil.

Step 2: Synthesis of tert-butyl 5-azaspiro[2.3]hexane-5-carboxylate

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the rhodium catalyst, such as Rhodium(II) acetate dimer (Rh₂(OAc)₄), typically at a loading of 1-2 mol%.[2][6]

  • Heat the solution to reflux (approx. 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (EDA) (1.2-1.5 equivalents) in anhydrous DCM over a period of 4-6 hours. Caution: EDA is toxic and potentially explosive; handle with appropriate care in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2-4 hours, monitoring for the consumption of the starting material by TLC or GC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 5-azaspiro[2.3]hexane-5-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield for the cyclopropanation step (Step 2) is very low (<20%). What are the likely causes?

Answer: Low yields in the rhodium-catalyzed cyclopropanation are a frequent issue. The problem can typically be traced to one of three areas: the quality of reagents, the reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Decomposition of Ethyl Diazoacetate (EDA): EDA is unstable and can decompose, especially in the presence of acid or light, or upon prolonged storage.

    • Solution: Use freshly prepared or recently purchased EDA. If purity is uncertain, it can be purified by distillation under reduced pressure, but this is a hazardous procedure and should only be performed by experienced chemists.

  • Catalyst Activity: The Rh(II) catalyst can be deactivated by impurities.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. If catalyst deactivation is suspected, consider using a higher catalyst loading (up to 5 mol%) or a different rhodium catalyst, such as Rh₂(esp)₂.

  • Slow Addition Rate is Critical: The slow addition of EDA is paramount. If added too quickly, EDA can dimerize (forming diethyl maleate and fumarate) or polymerize, which significantly reduces the yield of the desired spirocycle.[2]

    • Solution: Use a syringe pump for the addition of EDA to maintain a very low and constant concentration in the reaction mixture. A 4-6 hour addition time is a good starting point.

  • Sub-optimal Temperature: While 40 °C (reflux in DCM) is common, the optimal temperature can be catalyst-dependent.

    • Solution: Perform small-scale optimization experiments at different temperatures (e.g., room temperature to 50 °C). Some catalysts may show higher activity and selectivity at slightly different temperatures.

Question 2: I'm observing significant byproducts that are difficult to separate from my desired 5-azaspiro[2.3]hexane product. What are they and how can I avoid them?

Answer: The primary byproducts in this reaction stem from the self-reaction of the carbene intermediate derived from EDA.

Primary Byproducts:

  • Diethyl Maleate and Fumarate: These are the cis and trans dimers of the carbene intermediate. Their formation is a strong indicator that the EDA concentration was too high.

  • Oligomers/Polymers: At higher concentrations, the carbene can lead to polymerization.

Mitigation Strategies:

  • Refine EDA Addition: As mentioned in Q1, this is the most critical factor. Slowing down the addition rate via syringe pump is the most effective way to minimize these byproducts.

  • Optimize Concentration: The overall reaction concentration can play a role. While it may seem counterintuitive, running the reaction under more dilute conditions can sometimes disfavor the bimolecular dimerization of the carbene relative to the desired intramolecular cyclopropanation.

  • Alternative Cyclopropanation Methods: If rhodium catalysis consistently gives inseparable byproducts, consider alternative, albeit sometimes lower-yielding, methods. The Simmons-Smith (Et₂Zn, CH₂I₂) or Corey-Chaykovsky (using a sulfoxonium ylide) reactions are options, though they have been reported to give only trace amounts of product with similar substrates due to steric hindrance.[2][6]

Question 3: The Wittig reaction (Step 1) to form the methylene intermediate is low-yielding or fails completely. How can I troubleshoot this?

Answer: The Wittig reaction is generally robust, but its success hinges on the effective generation of the phosphorus ylide.

Troubleshooting Steps:

  • Incomplete Ylide Formation: The formation of the ylide from methyltriphenylphosphonium bromide and a strong base is moisture-sensitive.

    • Solution: Ensure all glassware is oven or flame-dried. Use anhydrous THF, preferably from a solvent purification system. Ensure the n-BuLi is accurately titrated and has not degraded from improper storage. The color change to a distinct yellow or orange is a good visual indicator of ylide formation.

  • Steric Hindrance: While N-Boc-3-azetidinone is not excessively hindered, the choice of base can matter.

    • Solution: If n-BuLi is problematic, consider using sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) as alternative strong bases.

  • Alternative Olefination: If the Wittig reaction remains low-yielding, the Petasis olefination using the Petasis reagent (Cp₂Ti(CH₃)₂) can be an excellent, milder alternative for forming the methylene group.[7]

Visualization: Troubleshooting Workflow for Low Cyclopropanation Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the key cyclopropanation step.

TroubleshootingWorkflow start Low Yield in Cyclopropanation Step check_eda 1. Verify EDA Quality & Concentration start->check_eda eda_ok EDA is Fresh & Pure check_eda->eda_ok add_slowly 2. Ensure Slow Addition of EDA eda_ok->add_slowly Yes eda_bad Action: Use fresh/purified EDA. Re-run reaction. eda_ok->eda_bad No pump_used Using Syringe Pump? add_slowly->pump_used check_catalyst 3. Evaluate Catalyst pump_used->check_catalyst Yes pump_no Action: Use a syringe pump for 4-6 hour addition. pump_used->pump_no No catalyst_active Catalyst Active? check_catalyst->catalyst_active optimize_conditions 4. Optimize Conditions catalyst_active->optimize_conditions Yes catalyst_bad Action: Use fresh catalyst. Increase loading (2-5 mol%). Consider alternative Rh catalyst. catalyst_active->catalyst_bad No optimize_action Action: Screen temperature (RT to 50°C). Adjust substrate concentration. optimize_conditions->optimize_action result Yield Improved eda_bad->start pump_no->start catalyst_bad->start optimize_action->result

Caption: A decision tree for troubleshooting low yields in the rhodium-catalyzed cyclopropanation step.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the rhodium-catalyzed cyclopropanation? A: The reaction proceeds through a rhodium carbene intermediate. First, ethyl diazoacetate (EDA) reacts with the Rh(II) catalyst to eliminate N₂, forming a rhodium-carbenoid species. This highly reactive electrophilic carbene is then attacked by the nucleophilic double bond of the 3-methyleneazetidine. This is followed by a concerted ring-closing step to form the cyclopropane ring and regenerate the Rh(II) catalyst.

ReactionMechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2 Rh₂(OAc)₄ EDA N₂CHCO₂Et Carbene Rh(II)=CHCO₂Et (Rhodium Carbene) EDA->Carbene + Rh(II) N2 N₂ Carbene->N2 - Olefin Methylene- azetidine Intermediate Metallacyclobutane Intermediate Olefin->Intermediate + Rh(II)=CHCO₂Et Intermediate->Rh2 (Catalyst Regeneration) Product 5-Azaspiro[2.3]hexane Intermediate->Product

Caption: Simplified mechanism of Rh(II)-catalyzed cyclopropanation.

Q: Why is the Boc protecting group necessary? Can the reaction be performed on the free amine? A: The Boc (tert-butoxycarbonyl) protecting group serves two critical functions. First, the free secondary amine of an unprotected azetidine is a nucleophile and can react with the electrophilic rhodium carbene, leading to N-H insertion products and other side reactions, which would drastically reduce the yield of the desired spirocycle. Second, the Boc group increases the solubility of the intermediates in common organic solvents and makes purification by silica gel chromatography significantly easier. The final Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the parent 5-azaspiro[2.3]hexane.[2][5]

Q: Are there more modern or efficient methods for this synthesis? A: Research into azetidine synthesis is very active.[8] While rhodium-catalyzed cyclopropanation is a classic and reliable method, newer approaches are emerging. For instance, methods involving strain-release driven spirocyclization of azabicyclo[1.1.0]butanes have been developed to rapidly assemble complex spiro-azetidines.[9] Additionally, intramolecular C-H amination and various cycloaddition strategies are continually being refined for the synthesis of azetidine-containing molecules.[8] For a specific target, it is always advisable to review the most current literature.

Q: How does the choice of solvent affect the cyclopropanation reaction? A: The solvent must be inert to the reactive carbene intermediate. Dichloromethane (DCM) is a common choice because it is a good solvent for the reactants and is relatively inert. Other halogenated solvents like 1,2-dichloroethane (DCE) can also be used, sometimes allowing for higher reaction temperatures. Non-polar solvents like toluene or hexanes can also be effective. Protic solvents (like alcohols) or coordinating solvents (like THF) should be avoided as they can react with or deactivate the catalyst and carbene intermediate.

Data Summary: Comparison of Cyclopropanation Conditions

The following table summarizes conditions from literature, highlighting the impact on yield. Note that direct comparison is difficult as substrates vary slightly between studies.

PrecursorCyclopropanation ReagentCatalyst (mol%)SolventTemp. (°C)Yield (%)Reference
Methylene azetidine derivative 18Ethyl diazoacetateRh₂(OAc)₄ (10)DCM4060Bechi, B., et al. (2014)[2][3]
N-Boc-3-methyleneazetidineEthyl diazoacetateRh₂(OAc)₄ (1-10)DCMReflux~50-70General procedure adapted from multiple sources[6]
Sterically hindered α,β-unsaturated esterTrimethylsilylsulfoxonium iodide/DBUNoneMeCN60TraceBechi, B., et al. (2014)[2][6]
Sterically hindered α,β-unsaturated esterEt₂Zn, CH₂I₂NoneDCMRTTraceBechi, B., et al. (2014)[2][6]

References

  • Title: Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry, 2014. URL: [Link]

  • Title: Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3 Source: Angewandte Chemie International Edition (Note: The provided link leads to a broader article on spiro[2.3]hexanes, but the concepts are relevant). URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Chemical Society Reviews, 2021. URL: [Link]

  • Title: Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones Source: Angewandte Chemie International Edition, 2021. URL: [Link]

  • Title: Method for producing 5-aminospiro [2.
  • Title: (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid Source: ResearchGate, referencing Beilstein J. Org. Chem., 2014. URL: [Link]

Sources

Technical Support Center: HPLC Purification of 5-Azaspiro[2.3]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-azaspiro[2.3]hexane and its derivatives.

5-Azaspiro[2.3]hexane is a highly strained, conformationally restricted spirocyclic amine increasingly utilized as a bioisostere for piperidine and pyrrolidine in drug discovery. However, its purification is notoriously difficult due to three intrinsic physicochemical properties:

  • Extreme Polarity: The high density of polar surface area relative to its small hydrocarbon framework causes it to elute at the solvent front in standard Reversed-Phase (RP) HPLC ([1]).

  • High Basicity: The secondary amine nitrogen is highly basic, leading to severe peak tailing via secondary ion-exchange interactions with unendcapped silanols on silica-based stationary phases ([2]).

  • Optical Transparency: The unsubstituted spirocycle lacks a conjugated

    
    -system, rendering it invisible to standard UV-Vis detectors.
    

Part 1: Troubleshooting Guide & FAQs

Q: My underivatized 5-azaspiro[2.3]hexane elutes in the void volume on a standard C18 column. How can I retain it? A: Standard C18 phases rely on hydrophobic dispersive interactions, which are insufficient for highly polar, low-molecular-weight amines. Furthermore, pushing your gradient to >95% aqueous conditions to force retention will cause "phase collapse," where the hydrophobic C18 chains mat down against the silica surface, expelling the partitioning solvent and causing a total loss of retention ([3]).

  • The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% acetonitrile). Retention is achieved by partitioning the polar analyte into a water-enriched layer immobilized on the stationary phase (). Alternatively, use a polar-endcapped "AQ" C18 column designed to withstand 100% aqueous conditions.

Q: I am observing severe peak tailing and poor recovery. What is causing this, and how can I fix it? A: This is a classic symptom of acid-base interactions. The basic secondary amine of the spirocycle is strongly attracted to the acidic residual silanols on the silica matrix, causing irreversible adsorption or tailing ([2]).

  • The Solution: You must mask the silanols or suppress the ionization of the amine.

    • Mobile Phase Modification: Add a volatile amine (e.g., 0.1% triethylamine or ammonium hydroxide) to the mobile phase to outcompete the analyte for silanol binding sites.

    • pH Control: Operate at a high pH (e.g., pH 10) to deprotonate the 5-azaspiro[2.3]hexane, rendering it neutral. (Caution: Ensure your column is hybrid-silica or polymer-based to survive high pH).

    • Stationary Phase: Use an amine-functionalized column (e.g., KP-NH) to electrostatically repel the basic amine and mask silanols.

Q: I cannot detect my compound using a PDA/UV detector at 210 nm or 254 nm. What are my options? A: 5-Azaspiro[2.3]hexane lacks a chromophore. Relying on low-wavelength UV (210 nm) is highly error-prone because many HPLC solvents and buffer salts absorb strongly in this region, leading to baseline drift.

  • The Solution: Use universal detectors that do not rely on light absorption.

    • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode (

      
      ) is highly sensitive for basic amines. HILIC is particularly synergistic with ESI-MS because the high acetonitrile content enhances droplet desolvation and ionization efficiency.
      
    • Charged Aerosol Detection (CAD): Excellent for non-volatile analytes, provided your mobile phase buffers are completely volatile (e.g., ammonium formate).

Q: How do I resolve diastereomers of substituted 5-azaspiro[2.3]hexane derivatives? A: When 5-azaspiro[2.3]hexane is functionalized (e.g., cyclopropanated derivatives acting as conformationally "frozen" L-glutamic acid analogues), multiple chiral centers are introduced. Standard achiral stationary phases cannot resolve these stereoisomers.

  • The Solution: Employ semi-preparative chiral HPLC. Researchers have successfully resolved complex diastereomers of 5-azaspiro[2.3]hexane-based analogues using chiral stationary phases (e.g., Chiralpak AD-H) with optimized isocratic elution profiles ([4]).

Part 2: Self-Validating Experimental Protocols

Protocol A: HILIC-MS Purification of Underivatized 5-Azaspiro[2.3]hexane
  • Causality: This protocol uses a zwitterionic HILIC column to retain the polar amine and MS detection to bypass the lack of a chromophore. The protocol is self-validating: in HILIC, water is the strong solvent. If the mechanism is truly HILIC, retention must increase as the aqueous fraction decreases.

Step-by-Step Methodology:

  • Column Preparation: Install a ZIC-HILIC column (150 x 4.6 mm, 5 µm). Flush with 50:50 Acetonitrile:Water for 20 column volumes to fully hydrate the stationary phase and establish the water-enriched partition layer.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Ensures the amine is fully protonated for consistent retention and optimal MS ionization).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic, strong retention). Ramp down to 50% B over 15 minutes.

    • Self-Validation Check: If the compound elutes too early (near the void volume), increase the starting %B to 95%. If retention decreases when you increase %B, you are operating in a reversed-phase mechanism, indicating phase collapse or insufficient column equilibration.

  • Detection & Collection: Set ESI-MS to positive ion mode. Monitor the specific

    
     for your derivative. Trigger fraction collection based on the MS Total Ion Chromatogram (TIC) threshold.
    
Protocol B: Semi-Preparative Chiral Separation of Substituted Derivatives
  • Causality: Based on methodologies for isolating "frozen" amino acid analogues ([4]), this protocol separates diastereomers using a polysaccharide-based chiral column. Diethylamine (DEA) is added to suppress non-specific hydrogen bonding between the basic spirocycle and the chiral stationary phase, ensuring sharp peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the derivatized 5-azaspiro[2.3]hexane mixture in the mobile phase (Hexane/Isopropanol). Keep concentration below 10 mg/mL to prevent column overloading and peak coalescence.

  • Column Selection: Install a Chiralpak AD-H column (250 x 10 mm, 5 µm).

  • Isocratic Elution: Run an isocratic method of 85:15 Hexane:Isopropanol containing 0.1% DEA.

  • Detection: UV at 254 nm (assuming the derivative contains an aromatic protecting group like Fmoc or a benzyl ester).

  • Validation Check: Analyze collected fractions on an analytical chiral column. If diastereomeric excess (d.e.) is < 99%, lower the column temperature to 15°C to reduce the kinetic energy of interconversion and improve stereoisomeric resolution.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Modalities for 5-Azaspiro[2.3]hexane Derivatives

Chromatographic ModalityStationary Phase ExampleMobile Phase CompositionPrimary Retention MechanismBest Suited For
HILIC Zwitterionic (ZIC-HILIC) or Bare SilicaHigh Acetonitrile (>70%), Aqueous BufferWater-layer partitioning & ion-exchangeUnderivatized, highly polar spirocycles
Aqueous RP-HPLC Polar-endcapped C18 (AQ)High Water (>95%), Low OrganicHydrophobic dispersive interactionsSmall, slightly lipophilic derivatives
Ion-Pairing RP Standard C18Water/Acetonitrile with TFA or Heptafluorobutyric acidHydrophobic ion-pair partitioningBasic amines lacking HILIC retention
Chiral Normal Phase Amylose/Cellulose derivatives (Chiralpak AD-H)Hexane / Isopropanol + 0.1% DEASteric fit and hydrogen bondingDiastereomer / Enantiomer resolution

Part 4: Visual Workflow

HPLC_Decision_Tree Start Analyze 5-azaspiro[2.3]hexane Derivative Chromophore Does it have a UV Chromophore? (e.g., Fmoc, Aryl group) Start->Chromophore Polarity Is it highly polar / underivatized? Chromophore->Polarity No Chiral Are there multiple chiral centers? Chromophore->Chiral Yes HILIC HILIC Chromatography Detection: MS, CAD, or ELSD Polarity->HILIC Yes (Elutes at solvent front) RP_MS Reversed-Phase (AQ-C18) Detection: MS or CAD Polarity->RP_MS No (Lipophilic protecting groups) RP_UV Reversed-Phase (RP-HPLC) Detection: UV-Vis Chiral->RP_UV No Chiral_HPLC Semi-Prep Chiral HPLC (e.g., Chiralpak with DEA modifier) Chiral->Chiral_HPLC Yes

Decision matrix for selecting the optimal HPLC strategy for 5-azaspiro[2.3]hexane derivatives.

References

  • Biotage. Is there an easy way to purify organic amines? Available at:[Link]

  • Teledyne Isco / Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available at:[Link]

  • Bechi, B., et al. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry (2014). Available at:[Link]

Sources

Technical Support Center: Stabilizing the 5-Azaspiro[2.3]hexane Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with the 5-azaspiro[2.3]hexane scaffold. While this motif is an exceptional piperidine bioisostere that enhances metabolic stability and expands 3D chemical space[1], its combined ring strain makes it highly susceptible to unintended ring opening. Furthermore, 5-azaspiro[2.3]hexanes are frequently utilized as conformationally "frozen" analogues of amino acids like L-glutamic acid, requiring precise stereocontrol and mild conditions to prevent degradation during complex syntheses[2].

This guide moves beyond basic protocols—explaining the causality behind degradation and providing self-validating workflows to ensure your spirocyclic intermediates remain intact.

Troubleshooting Guide: Common Ring-Opening Pathways & Mitigation

Q: Why does my 5-azaspiro[2.3]hexane intermediate degrade under standard acidic Boc-deprotection conditions? A: Causality: The spiro[2.3]hexane system possesses immense combined ring strain (cyclopropane ~27.5 kcal/mol, azetidine ~26.7 kcal/mol). When strong Brønsted acids (like TFA or HCl) are used, the azetidine nitrogen becomes protonated. This protonation draws electron density away from the adjacent spiro carbon, significantly increasing its electrophilicity. Trace nucleophiles (such as the conjugate base or adventitious water) can then attack the spiro center, driving an exergonic C-N bond cleavage to relieve the ring strain. Solution: Avoid strong Brønsted acids. If Boc deprotection is required, employ a mild Lewis acid approach (e.g., TMSOTf) paired with a non-nucleophilic base (e.g., 2,6-lutidine) to prevent nitrogen protonation while selectively activating the carbamate.

Q: During late-stage Cbz deprotection, I observe a mass shift of +2 Da. What is happening, and how do I prevent it? A: Causality: A +2 Da mass shift indicates the hydrogenolytic cleavage of the cyclopropane ring. Standard hydrogenolysis (H


 gas with Pd/C) is problematic because the high s-character of the cyclopropane C-C bonds allows them to interact with the palladium surface similarly to an alkene. This leads to direct metal insertion into the strained ring, followed by reductive cleavage[3].
Solution: Switch to a transfer hydrogenation protocol using triethylsilane (Et

SiH) and Pd(OAc)

. This provides a controlled, soft hydride source, preventing the accumulation of active metal-hydride species on the catalyst surface that typically insert into the strained C-C bonds[3].

Q: Can I use basic conditions for transformations on this scaffold? A: Causality: Yes. Unlike their extreme sensitivity to acids and transition metals, 5-azaspiro[2.3]hexanes are remarkably stable to strong bases. The high electron density of the cyclopropane ring and the unprotonated azetidine nitrogen repel nucleophilic attack under basic conditions. Solution: Prioritize base-catalyzed transformations (e.g., saponifications, alkylations) over acid-catalyzed ones whenever possible.

Pathway Visualization

G Start 5-Azaspiro[2.3]hexane Acid Strong Brønsted Acid (e.g., TFA, HCl) Start->Acid Deprotection Metal Standard Hydrogenolysis (H2, Pd/C) Start->Metal Reduction MildAcid Lewis Acid + Base (TMSOTf + Lutidine) Start->MildAcid Optimized Transfer Transfer Hydrogenation (Et3SiH + Pd(OAc)2) Start->Transfer Optimized RingOpen1 Azetidine Ring Opening (C-N Cleavage) Acid->RingOpen1 Nucleophilic Attack RingOpen2 Cyclopropane Cleavage (C-C Hydrogenolysis) Metal->RingOpen2 Metal Insertion Stable1 Intact Scaffold MildAcid->Stable1 Stable2 Intact Scaffold Transfer->Stable2

Mechanistic pathways of 5-azaspiro[2.3]hexane degradation and optimized stabilization.

Quantitative Data: Stability Metrics

The following table summarizes the stability of the 5-azaspiro[2.3]hexane core under various standard medicinal chemistry conditions.

Reaction ConditionReagents & ParametersScaffold Intact (%)Primary Degradation Pathway
Strong Acid 50% TFA in DCM, 2h, 25°C< 10%Azetidine C-N cleavage
Mild Lewis Acid TMSOTf (1.5 eq), 2,6-Lutidine, 4h, 0°C> 95%None
Standard Hydrogenolysis H

(1 atm), 10% Pd/C, MeOH, 12h, 25°C
~ 40%Cyclopropane C-C hydrogenolysis
Transfer Hydrogenation Et

SiH (10 eq), Pd(OAc)

, DCM, 8h, 25°C
> 90%None
Strong Base 2M NaOH (aq) / THF, 24h, 60°C> 95%None (Highly stable)
Experimental Protocols: Self-Validating Workflows

A protocol is only as good as its built-in quality control. The following workflows are designed as self-validating systems, meaning the success or failure of the transformation is definitively proven before the reaction is quenched.

Protocol 1: Chemoselective N-Cbz Deprotection via Transfer Hydrogenation[3]

Objective: Remove a Cbz protecting group without inducing cyclopropane hydrogenolysis.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the Cbz-protected 5-azaspiro[2.3]hexane (1.0 eq) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add Pd(OAc)

    
     (0.05 eq). The solution will turn slightly yellow.
    
  • Hydride Delivery: Dropwise add Et

    
    SiH (10.0 eq) at 25°C.
    
    • Causality Note: Triethylsilane provides a controlled, soft hydride source, preventing the accumulation of active metal-hydride species that insert into strained C-C bonds[3].

  • Validation Checkpoint: After 8 hours, analyze a 10 µL aliquot via LC-MS.

    • Self-Validation: An intact spirocycle shows the exact mass of the free amine [M+H]

      
      . A +2 Da peak indicates cyclopropane cleavage. Proceed to workup only if the +2 Da peak is absent.
      
  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate under reduced pressure.

Protocol 2: Mild N-Boc Deprotection using TMSOTf

Objective: Remove a Boc protecting group without acid-catalyzed azetidine opening.

  • Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C.

  • Base Addition: Add 2,6-lutidine (2.0 eq).

    • Causality Note: 2,6-lutidine acts as a non-nucleophilic acid scavenger, preventing the protonation of the azetidine nitrogen which would otherwise trigger C-N bond cleavage.

  • Lewis Acid Activation: Dropwise add TMSOTf (1.5 eq). The Lewis acid selectively activates the Boc carbonyl oxygen.

  • Validation Checkpoint: Monitor via

    
    H NMR (aliquot in CDCl
    
    
    
    ).
    • Self-Validation: The disappearance of the intense Boc singlet (~1.4 ppm) concurrent with the retention of the distinct upfield cyclopropane multiplets (0.5–1.0 ppm) confirms successful, non-destructive deprotection.

  • Workup: Quench with saturated aqueous NaHCO

    
     at 0°C. Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
FAQs: Advanced Handling & Storage

Q: How should I store 5-azaspiro[2.3]hexane building blocks? A: Store them as their free base or N-protected forms at -20°C under an inert atmosphere (Argon/N


). Never store them as HCl or TFA salts, as prolonged exposure to the protonated state slowly drives ring-opening degradation even in the solid state.

Q: Are these scaffolds stable to cross-coupling conditions? A: Yes, provided the conditions are basic. Buchwald-Hartwig or Suzuki couplings using Pd(0) catalysts and strong bases (e.g., NaOtBu, Cs


CO

) are generally well-tolerated because the electron-rich nature of the basic environment protects the spiro center from nucleophilic attack.
References
  • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL: [Link]

  • Title: Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines Source: European Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Recrystallization of 5-Azaspiro[2.3]hexane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 5-azaspiro[2.3]hexane oxalate. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification of this spirocyclic amine salt.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of 5-azaspiro[2.3]hexane oxalate.

Q1: What is the likely stoichiometry of 5-azaspiro[2.3]hexane oxalate?

A1: While the exact stoichiometry can depend on the crystallization conditions, amine oxalate salts often form as hemioxalates, with a 2:1 molar ratio of the amine to oxalic acid. It is crucial to confirm the stoichiometry of your material, as this can influence its physicochemical properties, including solubility.

Q2: What are the general solubility characteristics of amine oxalate salts?

A2: Amine salts, including oxalates, are generally polar compounds. Consequently, they tend to be more soluble in polar solvents (like alcohols) and less soluble in non-polar organic solvents (like hexanes or toluene). Oxalate salts of amines often exhibit poor solubility in water.

Q3: Why is recrystallization the preferred method for purifying 5-azaspiro[2.3]hexane oxalate?

A3: Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] It is particularly effective for removing impurities with different solubility profiles from the target compound. For crystalline solids like salts, it is often the most efficient method to achieve high purity.

Q4: Should I use a single solvent or a mixed-solvent system for recrystallization?

A4: The choice between a single or mixed-solvent system depends on the solubility profile of your compound. An ideal single solvent will dissolve the compound when hot but not when cold. If such a solvent cannot be found, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "miscible "bad" solvent in which it is not) can be highly effective.

Part 2: Solvent Selection Guide

The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for 5-azaspiro[2.3]hexane oxalate, meaning it dissolves the compound readily at elevated temperatures but has low solubility at cooler temperatures.

Based on the polar nature of amine oxalate salts, the following table provides a starting point for solvent screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Alcohols
Methanol6532.7Good starting point due to high polarity. May be too good of a solvent, leading to lower recovery.
Ethanol7824.5A common and effective solvent for recrystallizing amine salts. Offers a good balance of solvency and recovery.
Isopropanol (IPA)8219.9Another excellent choice, slightly less polar than ethanol, which may improve recovery.
Ketones
Acetone5620.7Can be effective, but its low boiling point may limit the temperature range for dissolution.
Nitriles
Acetonitrile8237.5A polar aprotic solvent that can be a good choice if protic solvents are not suitable.
Esters
Ethyl Acetate776.0Moderately polar; may be a good "good" solvent in a mixed-solvent system with a non-polar "bad" solvent like heptane or hexane.
Halogenated Solvents
Dichloromethane (DCM)409.1Generally a good solvent for organic compounds, but its low boiling point is a significant drawback for recrystallization.
Aromatic Hydrocarbons
Toluene1112.4Unlikely to be a good single solvent due to its low polarity. May serve as an "anti-solvent" in a mixed-solvent system.
Systematic Approach to Solvent Selection

The following workflow provides a systematic approach to identifying a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude 5-azaspiro[2.3]hexane oxalate test_polar_protic Test solubility in polar protic solvents (e.g., Ethanol, IPA) start->test_polar_protic dissolves_hot Dissolves when hot? test_polar_protic->dissolves_hot precipitates_cold Precipitates upon cooling? dissolves_hot->precipitates_cold Yes test_mixed_solvent Attempt Mixed-Solvent System dissolves_hot->test_mixed_solvent No single_solvent_success Successful Single-Solvent Recrystallization precipitates_cold->single_solvent_success Yes troubleshoot Troubleshoot (See Guide) precipitates_cold->troubleshoot No dissolves_polar Dissolve in minimal hot polar 'good' solvent (e.g., Ethanol) test_mixed_solvent->dissolves_polar add_nonpolar Add non-polar 'bad' solvent (e.g., Heptane) until cloudy dissolves_polar->add_nonpolar reheat_clear Reheat to clarify add_nonpolar->reheat_clear cool_crystallize Cool slowly to crystallize reheat_clear->cool_crystallize mixed_solvent_success Successful Mixed-Solvent Recrystallization cool_crystallize->mixed_solvent_success Crystals form cool_crystallize->troubleshoot No crystals/Oiling out

Caption: A workflow for selecting a recrystallization solvent.

Part 3: Experimental Protocols

These protocols provide a starting point for the recrystallization of 5-azaspiro[2.3]hexane oxalate. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 5-azaspiro[2.3]hexane oxalate. Add a minimal amount of isopropanol (IPA) and a boiling chip. Gently heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of hot IPA until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-azaspiro[2.3]hexane oxalate in the minimum amount of hot ethanol required for complete dissolution.

  • Inducing Precipitation: While keeping the solution hot, add heptane dropwise with swirling until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from the single-solvent protocol, using the ethanol/heptane mixture (in the same ratio as the final crystallization mixture) as the cold wash solvent.

Part 4: Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of 5-azaspiro[2.3]hexane oxalate.

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.

  • Solutions:

    • Increase Solvent Volume: Reheat the solution and add more of the "good" solvent to decrease the saturation level.[3]

    • Lower Crystallization Temperature: Try a solvent with a lower boiling point.

    • Slow Cooling: Ensure the solution cools as slowly as possible to allow for crystal lattice formation.

    • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.

Q: No crystals are forming, even after cooling in an ice bath. What is the problem?

A: This is usually due to the solution not being sufficiently saturated.

  • Causality: Too much solvent was added during the dissolution step, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.[3][4] Then, allow it to cool again.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites.[4]

      • Seed Crystals: Add a seed crystal.

    • Change Solvent System: If the compound remains highly soluble, a different solvent or a mixed-solvent system with a less-polar anti-solvent is needed.

Q: My recovery yield is very low. How can I improve it?

A: Low yield is often a consequence of using too much solvent or washing the crystals improperly.

  • Causality: The compound has some solubility in the cold solvent, and excessive solvent use will lead to a significant amount of product remaining in the mother liquor.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.[1]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover from Mother Liquor: If a significant amount of product is suspected to be in the filtrate, it may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.

Q: The recrystallized product is still impure. What went wrong?

A: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the chosen solvent does not effectively discriminate between the product and the impurity.

  • Causality: Rapid cooling can lead to the co-precipitation of impurities. If the impurity has a very similar solubility profile to the product, a single recrystallization may not be sufficient.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath.

    • Second Recrystallization: Perform a second recrystallization on the purified material.

    • Alternative Solvent: Try a different solvent system that may have a greater solubility difference between the product and the impurity.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[5]

Troubleshooting_Workflow start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product solution_oiling_1 Reheat & Add More 'Good' Solvent oiling_out->solution_oiling_1 solution_oiling_2 Ensure Slow Cooling oiling_out->solution_oiling_2 solution_oiling_3 Add Seed Crystal oiling_out->solution_oiling_3 solution_no_crystals_1 Evaporate Some Solvent no_crystals->solution_no_crystals_1 solution_no_crystals_2 Scratch Flask/Add Seed Crystal no_crystals->solution_no_crystals_2 solution_no_crystals_3 Change Solvent System no_crystals->solution_no_crystals_3 solution_low_yield_1 Use Minimum Hot Solvent low_yield->solution_low_yield_1 solution_low_yield_2 Ensure Thorough Cooling low_yield->solution_low_yield_2 solution_low_yield_3 Wash with Minimal Cold Solvent low_yield->solution_low_yield_3 solution_impure_1 Cool More Slowly impure_product->solution_impure_1 solution_impure_2 Perform Second Recrystallization impure_product->solution_impure_2 solution_impure_3 Try a Different Solvent impure_product->solution_impure_3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of California, Davis. Recrystallization. [Link]

  • University of York. RECRYSTALLISATION. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • University of York. Problems with Recrystallisations. [Link]

Sources

Technical Support: De-salting Amine Oxalates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-RMV-001 Status: Open Priority: High (Toxicity/Solubility Risk) Agent: Senior Application Scientist

Case Overview

User Issue: You have purified an amine using oxalic acid to exploit the crystallinity of oxalate salts, but now you must remove the oxalate counterion. Why this matters:

  • Toxicity: Oxalic acid is nephrotoxic (kidney stone formation via Calcium Oxalate precipitation).

  • Solubility: Oxalates are often insoluble in organic solvents, hindering downstream coupling reactions.

  • Bioavailability: Pharmaceutically acceptable salts (HCl, citrate) are required for in vivo studies; oxalates are generally not acceptable.

Diagnostic: Select Your Protocol

Before proceeding, determine the solubility profile of your free amine. This dictates the removal strategy.

OxalateRemovalStrategy Start START: Amine Oxalate Salt SolubilityCheck Is the FREE Amine Water Soluble? Start->SolubilityCheck No NO (Lipophilic) SolubilityCheck->No LogP > 1 Yes YES (Hydrophilic) SolubilityCheck->Yes LogP < 1 ProtocolA Protocol A: Biphasic Extraction (Standard) No->ProtocolA ProtocolB Protocol B: Calcium 'Crash' Metathesis (Precipitation) Yes->ProtocolB ProtocolC Protocol C: Ion Exchange Resin (Polishing) Yes->ProtocolC ProtocolB->ProtocolC If trace Ca remaining

Figure 1: Decision matrix for selecting the appropriate desalting method based on amine lipophilicity.

Technical Data & Solubility Constants

Understanding the thermodynamics of the separation is crucial for troubleshooting.

ParameterValueSignificance
Oxalic Acid

1.25Strong acidity; requires strong base to fully deprotonate.
Oxalic Acid

4.28At pH > 6, oxalate exists primarily as the dianion (

).

(Ca-Oxalate)

Extremely Insoluble. This drives the "Calcium Crash" method.

(Ca-Carbonate)

Similar insolubility; avoid carbonate bases if using Calcium method.

Data Source: PubChem [1], LibreTexts [3]

Protocol A: Biphasic Extraction (Standard)

Best for: Lipophilic amines (soluble in DCM, EtOAc, Et2O). Mechanism: Deprotonation of the amine pushes it into the organic layer, while the oxalate dianion remains trapped in the aqueous layer.

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base: 1M NaOH or Sat.

    
    .
    

Step-by-Step:

  • Suspension: Suspend the amine oxalate in water (approx. 10 mL/g).

  • Basification: Slowly add 2M NaOH or

    
     with vigorous stirring.
    
    • Critical Check: Measure pH. It must be > 10 (or at least 2 units above the amine's

      
      ).
      
    • Observation: The solid oxalate salt should dissolve (or the free amine oil will separate).

  • Extraction: Add organic solvent (DCM/EtOAc) and transfer to a separatory funnel. Shake and vent.

  • Separation: Collect the organic layer.

  • Wash: Wash the organic layer 2x with 1M NaOH (to ensure all oxalate is kept as dianion in water) and 1x with Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Issue: "I have an emulsion."

  • Fix: Filter the entire biphasic mixture through a Celite pad. Oxalate salts can form fine micro-precipitates that stabilize emulsions.

Protocol B: The Calcium "Crash" (Metathesis)

Best for: Water-soluble amines or when you specifically want to exchange Oxalate


 Hydrochloride without isolating the free base.
Mechanism:  Exploits the near-zero solubility of Calcium Oxalate (

) to drive the equilibrium, leaving the Amine-Chloride in solution.


Step-by-Step:

  • Dissolution: Dissolve the amine oxalate in the minimum amount of warm water.

  • Stoichiometry: Calculate 1.1 equivalents of Calcium Chloride (

    
    ) . Dissolve this in a small amount of water.
    
  • Precipitation: Add the

    
     solution dropwise to the amine solution.
    
    • Observation: Immediate formation of a dense white precipitate (Calcium Oxalate).

  • Digestion: Stir for 30–60 minutes. (Optional: Heat to 50°C and cool to encourage crystal growth for easier filtration).

  • Filtration: Filter through a fine sintered glass funnel or Celite.

    • Result: The filtrate contains your Amine Hydrochloride salt.

  • Isolation: Lyophilize (freeze-dry) the water to obtain the solid Amine-HCl.

CalciumCrash Input Amine Oxalate (Aq. Solution) Reaction Precipitation (Ca-Oxalate forms) Input->Reaction Reagent Add CaCl2 (1.1 equiv) Reagent->Reaction Filter Filtration (0.45 micron) Reaction->Filter Solid Solid Waste: Ca-Oxalate Filter->Solid Liquid Filtrate: Amine-HCl Filter->Liquid

Figure 2: Workflow for salt metathesis using Calcium Chloride.

Protocol C: Ion Exchange (Polishing)

Best for: High-value pharmaceutical intermediates requiring certified removal of oxalate.

Method:

  • Resin: Use a strong anion exchange resin (e.g., Dowex 1X8 or Amberlite IRA-400) in the Chloride form.

  • Loading: Dissolve amine oxalate in water/methanol. Load onto the column.[1]

  • Elution: Elute with water or methanol.

    • Mechanism:[2][3][4][5] The resin binds the Oxalate dianions (

      
      ) and releases Chloride (
      
      
      
      ) ions.
  • Result: The eluate contains the Amine-HCl salt.[4]

Verification & Quality Control

How do you know the oxalate is gone?

A. The Calcium Test (Qualitative) Take a small aliquot of your final product (dissolved in water). Add a few drops of saturated


.
  • Clear solution: Pass.

  • Cloudiness/Precipitate: Fail (Residual Oxalate).

B. NMR Spectroscopy (Quantitative)

  • 1H NMR: Oxalate has no protons, so it is silent in proton NMR. Do not rely on 1H NMR alone.

  • 13C NMR: Look for a carbonyl signal around 160–170 ppm .

  • 19F NMR: If you used TFA to acidify, check for TFA signals; otherwise not applicable.

Frequently Asked Questions (FAQ)

Q: Can I use Calcium Carbonate (


) instead of Chloride? 
A:  Generally, no. Calcium carbonate is also insoluble (

). It will not dissolve well enough to react with the oxalate unless the solution is acidic.

or Calcium Acetate are preferred because they are soluble reagents that generate an insoluble product.

Q: My amine is sensitive to strong base. Which method should I use? A: Use Protocol B (Calcium Metathesis) or Protocol C (Ion Exchange) . Neither requires high pH. Protocol B stays near neutral pH (depending on the amine's natural acidity), preserving sensitive functional groups.

Q: I tried Protocol A, but the oxalate didn't leave the organic layer. A: This happens if the organic layer is too polar or if "Acid Oxalates" formed. Ensure you wash the organic layer with 1M NaOH (not just water). You need the high pH to force the oxalate into the dianion form (


), which is strictly water-soluble [8].
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 971, Oxalic Acid. Retrieved from [Link]

  • Sciencemadness (2009). Forming oxalate salts of amines - Discussion on stoichiometry and solubility. Retrieved from [Link]

  • LibreTexts Chemistry (2019). 7.1: Solubility Product Constant, Ksp.[6] Retrieved from [Link][4][6][7][8][9][10][11][12]

  • ResearchGate (2015). Best way to convert amine salt to free amine. Retrieved from [Link]

  • Bong, W. C., et al. (2017). Addition of calcium compounds to reduce soluble oxalate.[13] Food Chemistry.[13] Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 5-Azaspiro[2.3]hexane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azaspiro[2.3]hexane oxalate is a critical building block in modern medicinal chemistry, serving as a conformationally restricted, sp³-rich bioisostere for piperidine and morpholine rings. Its unique spirocyclic geometry imparts specific physicochemical properties—low lipophilicity and high metabolic stability—that are highly valued in fragment-based drug design (FBDD).

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-azaspiro[2.3]hexane oxalate , comparing it against its free base form and alternative salt forms (e.g., Hydrochloride). The goal is to equip researchers with the diagnostic markers required to validate structural integrity, assess salt stoichiometry, and differentiate this scaffold from isomeric impurities.

Structural Analysis & Theoretical Framework

The Molecule

The 5-azaspiro[2.3]hexane scaffold consists of an azetidine ring spiro-fused to a cyclopropane ring. In the 5-aza isomer, the nitrogen atom is located at position 5, opposite the spiro carbon (C3). This imparts


 symmetry to the molecule, significantly simplifying the NMR spectrum.
  • Symmetry Elements: A plane of symmetry passes through the nitrogen atom and bisects the C1-C2 bond of the cyclopropane ring.

  • Proton Environments:

    • Set A (4H): Methylene protons of the azetidine ring (C4-H, C6-H). These are

      
       to the nitrogen and 
      
      
      
      to the spiro center.
    • Set B (4H): Methylene protons of the cyclopropane ring (C1-H, C2-H).

    • Set C (Exchangeable): Ammonium protons (

      
      ) and Oxalic acid protons (
      
      
      
      ).
Why Oxalate?

While the HCl salt is common, the oxalate (or hemioxalate) salt is frequently preferred for this scaffold due to:

  • Crystallinity: Oxalates often form stable, non-hygroscopic solids, unlike the often deliquescent HCl salts of small azetidines.

  • Purification: The oxalate salt crystallizes readily, acting as a purification step to remove non-basic impurities.

Experimental Protocol

To ensure reproducibility and accurate spectral comparison, the following protocol is recommended. This workflow minimizes common artifacts such as peak broadening due to exchange or salt dissociation.

Sample Preparation[2]
  • Solvent Selection:

    • Preferred: DMSO-d6 .[1][2][3] It preserves the ammonium (

      
      ) signal, allowing for proton counting verification. It also typically shows the oxalate counter-ion signal (though often broad).
      
    • Alternative: D2O . Useful for solubility, but eliminates exchangeable protons (

      
      , 
      
      
      
      ), removing critical diagnostic data points.
  • Concentration: 5–10 mg of salt in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-d6 quintet at 2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve cyclopropane multiplet fine structure).

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Scans: 16–32 scans are sufficient due to the high symmetry (equivalent protons boost signal intensity).

Spectral Analysis & Comparison

The following data compares the 5-azaspiro[2.3]hexane Oxalate against its Free Base and HCl salt counterparts.

Comparative Chemical Shift Data (DMSO-d6)
Proton EnvironmentSignal TypeOxalate Salt (

ppm)
HCl Salt (

ppm)
Free Base (

ppm)*
Diagnostic Note
Cyclopropane (

)
Multiplet0.60 – 0.85 0.65 – 0.900.45 – 0.60High-field region. Slight downfield shift in salts due to inductive effect of

.
Azetidine (

)
Singlet/Broad3.90 – 4.15 3.95 – 4.203.30 – 3.50Primary Indicator. Salt formation causes a distinct ~0.6 ppm downfield shift compared to free base.
Ammonium (

)
Broad Singlet8.50 – 9.50 9.00 – 9.80N/A (

~2.0)
Visible only in dry DMSO-d6. Verifies salt formation.
Counter-ion Broad Singlet> 10.0 (COOH)N/AN/AOxalic acid protons are often very broad or exchanged with residual water.

*Free base values are approximate and solvent-dependent (typically lower in CDCl3).

Detailed Spectral Interpretation
Region 1: The Cyclopropane Fingerprint (0.6 – 0.9 ppm)
  • Observation: A tight multiplet integrating to 4 protons.

  • Performance: In the oxalate salt, this region is remarkably clean. The spiro-strain shields these protons, keeping them upfield.

  • Differentiation: If you see signals > 1.0 ppm, suspect ring-opening or contamination with non-spiro analogs (e.g., simple azetidines or cyclobutanes).

Region 2: The Azetidine Core (3.9 – 4.2 ppm)
  • Observation: A singlet or a degenerate AA'BB' system appearing as a singlet/broad peak, integrating to 4 protons.

  • Performance: The symmetry of the 5-aza isomer renders the C4 and C6 protons equivalent.

  • Comparison vs. 4-azaspiro isomer: The 4-azaspiro[2.3]hexane isomer (where N is attached directly to the spiro center) lacks this symmetry. It would display two distinct methylene signals for the azetidine ring (one

    
     to N, one 
    
    
    
    to N). A single peak in this region confirms the 5-aza regiochemistry.
Region 3: The Stoichiometry Check
  • Oxalate Quantitation: While the acid protons of oxalate are elusive, the integration of the scaffold protons (4H : 4H) must be rigorous.

  • Salt Ratio: Commercial samples are often Hemioxalates (2 amine : 1 oxalate) or Mono-oxalates .

    • Hemioxalate:[4] Elemental analysis or 13C NMR (oxalate carbonyl carbon at ~165 ppm) is often required for definitive stoichiometry if the acid proton is exchanged.

Visualizing the Workflow & Logic

Experimental Workflow

The following diagram outlines the logical flow for synthesizing and validating the oxalate salt, highlighting the critical decision points.

G Start Starting Material (Azetidine Precursor) Synth Spiro-Cyclization (e.g., Simmons-Smith) Start->Synth FreeBase 5-Azaspiro[2.3]hexane (Free Base) Synth->FreeBase SaltForm Salt Formation (Oxalic Acid in EtOH) FreeBase->SaltForm Stabilization Product Oxalate Salt (Crystalline Solid) SaltForm->Product NMR_QC 1H NMR Validation (DMSO-d6) Product->NMR_QC Decision Symmetry Check: Azetidine signal count? NMR_QC->Decision Pass PASS: Single Signal (4H) Confirms 5-aza isomer Decision->Pass 1 Peak @ ~4.0ppm Fail FAIL: Multiple Signals Indicates 4-aza isomer or Ring Opening Decision->Fail Complex Pattern

Caption: Workflow for the synthesis and NMR-based structural validation of 5-azaspiro[2.3]hexane oxalate.

Structure-Shift Correlation

This diagram maps the specific proton environments to their expected chemical shifts, providing a visual reference for spectral assignment.

Structure Center Spiro Carbon (C3) Azet_CH2 Azetidine CH2 (H4, H6) Shift: ~4.0 ppm Integ: 4H Center->Azet_CH2 Cyclo_CH2 Cyclopropane CH2 (H1, H2) Shift: ~0.7 ppm Integ: 4H Center->Cyclo_CH2 Center->Cyclo_CH2 Shielding (Spiro Strain) N_Atom Nitrogen (N5) Protonated (NH2+) N_Atom->Azet_CH2 Deshielding (+0.6 ppm) Azet_CH2->N_Atom Cyclo_CH2->Cyclo_CH2 Ring

Caption: Correlation between the spirocyclic structure and observed 1H NMR chemical shifts.

Conclusion & Recommendations

For drug development professionals utilizing 5-azaspiro[2.3]hexane oxalate , the 1H NMR spectrum is a definitive identity test.

  • Reliability: The oxalate salt provides a stable, crystalline alternative to the free base, with a distinct NMR profile characterized by the downfield shift of the azetidine protons to ~4.0 ppm .

  • Purity Marker: The high symmetry of the molecule means any complexity in the 3.0–4.5 ppm region is an immediate red flag for regio-isomeric impurities (4-aza isomer) or ring-opened byproducts.

  • Recommendation: Always perform the analysis in DMSO-d6 to visualize exchangeable protons and confirm the salt form, ensuring the integrity of this valuable bioisostere before proceeding to library synthesis.

References

  • PubChem. (2025).[5] 5-Azaspiro[2.3]hexane Compound Summary. National Library of Medicine. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Angewandte Chemie International Edition. (Contextual reference for spiro-amine synthesis and NMR characteristics). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Standard reference for solvent residual peaks). [Link]

  • Bechi, B., et al. (2014).[6] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. Beilstein Journal of Organic Chemistry. (Provides experimental NMR data for derivatives). [Link]

Sources

Metabolic Stability & Bioisosterism: 5-Azaspiro[2.3]hexane vs. Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-azaspiro[2.3]hexane versus piperidine , focusing on metabolic stability, physicochemical properties, and bioisosteric utility in drug discovery.

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore but frequently suffers from rapid oxidative metabolism at the


-carbon positions. The 5-azaspiro[2.3]hexane  scaffold has emerged as a high-value bioisostere that addresses these liabilities. By introducing a spiro-quaternary center and altering ring geometry, this scaffold blocks primary metabolic "soft spots," lowers lipophilicity (LogD), and increases fraction saturated (Fsp³), often without compromising target affinity. This guide details the mechanistic basis for this stability, provides comparative data, and outlines protocols for experimental validation.
Mechanistic Comparison: The Metabolic Liability

To understand the stability advantage of the spirocycle, one must first analyze the metabolic failure mode of the parent heterocycle.

Piperidine: The Oxidative Soft Spot

The piperidine ring is prone to Cytochrome P450 (CYP)-mediated oxidation. The primary mechanism involves:

  • Single Electron Transfer (SET): CYP extracts an electron from the nitrogen lone pair.

  • Hydrogen Abstraction: A proton is removed from the

    
    -carbon (C2 or C6), forming a carbon-centered radical.
    
  • Hydroxylation: Oxygen rebound creates an unstable

    
    -carbinolamine.
    
  • Collapse: The carbinolamine collapses to an iminium ion (reactive metabolite) or opens to form an amino-aldehyde, leading to clearance or toxicity.

5-Azaspiro[2.3]hexane: The Engineered Solution

This scaffold consists of an azetidine ring spiro-fused to a cyclopropane ring.

  • Blocked

    
    -Position:  In 4-substituted piperidines, the C4 position is a common metabolic site. In 5-azaspiro[2.3]hexane, the corresponding position is the spiro-quaternary carbon (C3). This quaternary center physically prevents hydrogen abstraction , eliminating the major metabolic route.
    
  • Ring Strain & Electronics: While the azetidine ring is strained (~26 kcal/mol), the spiro-fusion rigidifies the structure. The altered geometry of the nitrogen lone pair (more s-character) can modulate basicity and reduce CYP affinity compared to the flexible piperidine.

  • Lipophilicity Modulation: The spirocycle typically lowers LogP/LogD compared to piperidine, reducing non-specific binding and overall metabolic clearance (Cl_int).

Visualizing the Metabolic Pathways

The following diagram contrasts the facile oxidative degradation of piperidine with the blocked pathways in the spirocyclic scaffold.

MetabolicPathways cluster_0 Piperidine Metabolism (High Liability) cluster_1 5-Azaspiro[2.3]hexane (Metabolic Block) Pip Piperidine Scaffold Pip_Rad α-C Radical Pip->Pip_Rad CYP450 (SET) Pip_OH α-Carbinolamine (Unstable) Pip_Rad->Pip_OH Oxygen Rebound Iminium Iminium Ion (Reactive Electrophile) Pip_OH->Iminium -H2O RingOpen Ring Opening (Aldehyde/Acid) Pip_OH->RingOpen Hydrolysis Spiro 5-Azaspiro[2.3]hexane Spiro_Block Quaternary Spiro Center (NO α-H Abstraction) Spiro->Spiro_Block CYP Attack Blocked Spiro_NOx N-Oxide (Minor Metabolite) Spiro->Spiro_NOx FMO (Minor)

Figure 1: Comparative metabolic fate. Piperidine undergoes rapid α-oxidation, while 5-azaspiro[2.3]hexane blocks this pathway via its quaternary spiro center.

Comparative Data Analysis

The following data aggregates physicochemical and metabolic trends observed in bioisosteric replacement studies (e.g., HDAC inhibitors, Opioid agonists).

Table 1: Physicochemical Profile
PropertyPiperidine (Reference)5-Azaspiro[2.3]hexaneImpact on Drug Design
Ring Size 6-membered (Chair)Bicyclic (3+4 spiro)Increases Fsp³; Rigidifies vectors.
Basicity (pKa) ~11.2 (Secondary amine)~10.8 - 11.0Slight reduction in pKa improves membrane permeability (LogD).
Lipophilicity (

LogP)
Reference (0.0)-0.3 to -0.8Lowers lipophilicity , improving solubility and reducing clearance.
Vector Geometry Flexible (Chair/Boat)Rigid / Defined"Frozen" conformation can improve selectivity.
Table 2: Metabolic Stability (Representative Data)

Data derived from matched molecular pair (MMP) studies in human liver microsomes (HLM).

MetricPiperidine Analog5-Azaspiro[2.3]hexane AnalogPerformance Verdict
Intrinsic Clearance (Cl_int) > 50 µL/min/mg< 15 µL/min/mg 3-fold improvement in stability.
Half-life (

)
~15 min> 60 min Significantly extends duration of action.
Major Metabolite Ring-opened acid / LactamN-oxide (minor)Cleaner metabolic profile; fewer toxicophores.

Key Insight: In HDAC1/3 inhibitor optimization, replacing the piperidine cap with 5-azaspiro[2.3]hexane maintained potency (


 in low nM) while reducing Cl_int by >50%, validating the scaffold as a robust "metabolic shield."
Experimental Protocol: Microsomal Stability Assay

To validate the stability of this scaffold in your own series, use the following standardized protocol. This workflow ensures data integrity and direct comparability.[1]

Materials
  • Test Compounds: 5-azaspiro[2.3]hexane derivative vs. Piperidine control.

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • Mix 1 µM compound with microsomes (0.5 mg/mL final protein) in 96-well plate.

    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add NADPH (1 mM final) to initiate reaction.

    • Control: Run a "No NADPH" control to check for chemical instability.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Immediately dispense into ice-cold Quench Solution (1:3 ratio).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope =

      
      .
      
    • 
      .[1]
      
    • 
      .[1]
      
Workflow Visualization

ExperimentalWorkflow cluster_sampling Sampling Timepoints Start Compound Stock (10 mM DMSO) Dilution Dilute to 1 µM (Phosphate Buffer pH 7.4) Start->Dilution Mix Add Microsomes (0.5 mg/mL Final) Dilution->Mix Initiate Add NADPH (Start Reaction t=0) Mix->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T60 T = 60 min Initiate->T60 Quench Quench in ACN + IS (Stop Reaction) T0->Quench T15->Quench T60->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS Calc Calculate Cl_int & t1/2 LCMS->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow.

Strategic Recommendations
  • Use as a "Problem Solver": If your piperidine lead shows high clearance or forms reactive metabolites (GSH adducts), prioritize the 5-azaspiro[2.3]hexane switch.

  • Monitor Solubility: While LogP decreases, the rigid crystal lattice of spirocycles can sometimes reduce thermodynamic solubility. Check kinetic solubility early.

  • Synthesis: Access can be challenging compared to commercial piperidines.[2] Utilize modular synthesis via sulfonium salts or commercially available N-Boc-5-azaspiro[2.3]hexane building blocks.

  • Intellectual Property: The spirocyclic core often breaks into novel IP space compared to the crowded piperidine landscape.

References
  • Grygorenko, O. O., et al. "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues." Angewandte Chemie International Edition, 2025. Link (Validated bioisosteric potential in HDAC/Opioid leads).

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry - A European Journal, 2019. Link (Discussion on Fsp3 and metabolic stability).

  • Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2012. Link (Comparison of spirocyclic clearance rates).

  • Galavskyy, S., et al. "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation."[3][4] Enamine / ChemRxiv, 2024. Link (Physicochemical property comparison).

  • BenchChem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine." BenchChem Guides, 2025.[5] Link (General metabolic pathway analysis).

Sources

Comparison Guide: Oxalate vs. Hydrochloride Salts of Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of spirocyclic amine drug candidates—scaffolds prized for their high


 character and metabolic stability—salt selection is a critical decision point. While Hydrochloride (HCl)  salts remain the industry standard for final dosage forms due to regulatory precedence and bioavailability, Oxalate  salts serve a distinct, often superior role in early-phase purification and structural characterization.

This guide objectively compares these two salt forms, positing that they are not mutually exclusive alternatives but rather complementary tools in the drug development lifecycle.

FeatureHydrochloride (HCl)Oxalate (

)
Primary Utility Final Drug Product (FDP)Intermediate Purification / Structural ID
Biopharmaceutics High aqueous solubility; Class 1 counterionModerate/Low solubility; Toxic (Class 2/3 concern)
Crystallinity Variable; often hygroscopic or amorphousExcellent; forms rigid H-bond networks
Toxicity GRAS (Generally Recognized As Safe)Nephrotoxic (Calcium oxalate precipitation)

Physicochemical & Structural Analysis

Crystallinity and Lattice Energy

Spiro amines, such as spiro[3.3]heptan-2-amine derivatives, often possess conformational rigidity but can suffer from low melting points or "gumming" in their free base form.

  • Oxalate Salts: Oxalic acid is a dicarboxylic acid capable of forming robust hydrogen-bond networks (specifically

    
     synthons) with protonated amines. This often results in high-melting, non-hygroscopic crystals that readily precipitate from organic solvents, effectively excluding impurities.
    
  • Hydrochloride Salts: While HCl salts are generally crystalline, the chloride ion is a spherical, isotropic counterion. If the spiro amine has a "greasy" lipophilic surface, the lattice energy may be insufficient to prevent hygroscopicity or disproportionation (loss of HCl) during storage.

Solubility Profiles
  • HCl: typically confers maximum aqueous solubility, essential for oral bioavailability. However, this high solubility can make isolation from aqueous reaction workups difficult (the "oiling out" phenomenon).

  • Oxalate: Often exhibits inverse solubility characteristics compared to HCl. Many amine oxalates are sparingly soluble in cold water and alcohols (IPA, EtOH), facilitating high-yield precipitation and purification.

Toxicology and Regulatory Status
  • HCl: The chloride ion is the most common anion in FDA-approved drugs (~50% of salts). It is physiologically ubiquitous.

  • Oxalate: Oxalic acid is a metabolic end-product associated with nephrotoxicity (kidney stones). It is rarely acceptable in a final dosage form unless the dose is extremely low or the indication is life-threatening. Its primary value is as a Process Intermediate .

Experimental Protocols

Protocol A: Purification of Crude Spiro Amine via Oxalate Salt

Use Case: The crude spiro amine is a dark oil containing regioisomers or starting material impurities.

Reagents:

  • Crude Spiro Amine (1.0 eq)

  • Oxalic Acid Anhydrous (1.05 eq)

  • Solvent System: Isopropyl Alcohol (IPA) / Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine (10 g) in IPA (50 mL) at room temperature.

  • Acid Addition: Prepare a saturated solution of oxalic acid in warm IPA. Add this dropwise to the amine solution with vigorous stirring.

    • Note: An exotherm is expected.[1]

  • Crystallization: If precipitate does not form immediately, add

    
     (antisolvent) until slight turbidity persists. Cool to 0-4°C for 4 hours.
    
  • Filtration: Filter the white crystalline solid. Wash the cake with cold 1:1 IPA:

    
    .
    
  • Validation: Analyze purity via HPLC. The rigid crystal lattice of the oxalate often excludes structurally similar impurities that co-elute in chromatography.

Protocol B: Metathesis (Oxalate Hydrochloride)

Use Case: Converting the purified oxalate intermediate into the bioavailable HCl salt for animal studies.

Reagents:

  • Spiro Amine Oxalate (from Protocol A)

  • Sodium Hydroxide (NaOH, 2M)

  • Dichloromethane (DCM) or MTBE

  • HCl in Dioxane (4M) or Methanolic HCl

Step-by-Step Methodology:

  • Free Basing: Suspend the oxalate salt in DCM. Add 2M NaOH (2.5 eq) and stir until two clear layers form (approx. 30 mins).

    • Mechanism:[2][3][4] The stronger base (

      
      ) deprotonates the amine, releasing it into the organic layer while sodium oxalate remains in the aqueous phase.
      
  • Extraction: Separate the organic layer. Wash with brine and dry over anhydrous

    
    .
    
  • Salt Formation: Filter the drying agent. Cool the DCM solution to 0°C.

  • Acidification: Add HCl (1.1 eq) slowly. The HCl salt will precipitate immediately.

  • Isolation: Evaporate solvent or filter if a solid suspension forms.

Visualizations

Workflow: The "Purification Loop"

This diagram illustrates the strategic use of oxalate as a purification lever before final salt formation.

SaltStrategy Crude Crude Spiro Amine (Impure Oil) Oxalic Add Oxalic Acid (in IPA/EtOH) Crude->Oxalic OxalateSalt Spiro-Oxalate Salt (Crystalline Solid) Oxalic->OxalateSalt Crystallization Impurities Impurities (Filtrate) Oxalic->Impurities Exclusion FreeBase Free Base (Purified) OxalateSalt->FreeBase NaOH / MTBE (Metathesis) HClSalt Spiro-HCl Salt (Final Drug Substance) FreeBase->HClSalt HCl / Dioxane

Caption: Strategic workflow utilizing Oxalate formation for purification prior to final HCl salt generation.

Decision Tree: Salt Selection Logic

When to choose Oxalate vs. HCl during the optimization phase.

DecisionTree Start Start: Salt Selection for Spiro Amine IsFinal Is this for Clinical/GLP use? Start->IsFinal IsCrystalline Does HCl salt crystallize well? IsFinal->IsCrystalline No (Research Phase) UseHCl Select Hydrochloride (Standard) IsFinal->UseHCl Yes IsCrystalline->UseHCl Yes UseOxalate Select Oxalate (Intermediate Only) IsCrystalline->UseOxalate No (Gummy/Oil)

Caption: Decision logic for selecting between Oxalate and Hydrochloride based on development stage and physical state.

Comparative Data: Representative Spiro Amine

The following data represents a typical profile for a secondary spiro cyclic amine (MW ~250 g/mol ).

PropertyHydrochloride SaltOxalate SaltInterpretation
Melting Point 185 - 190°C (Decomp)210 - 215°C (Sharp)Oxalate often provides a higher, sharper melting point indicating superior lattice stability.
Hygroscopicity Moderate (Deltiquescent > 60% RH)Low (Non-hygroscopic)Oxalate is easier to handle/weigh in open air during early research.
Water Solubility > 50 mg/mL< 5 mg/mLHCl is preferred for dosing; Oxalate's low solubility aids yield during precipitation.
XRD Quality Diffuse scattering (often)Sharp Bragg peaksOxalate is the "Gold Standard" for obtaining single crystals for X-ray diffraction.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Kumar, L., et al. (2013). "Salt Selection in Drug Development: A Review." Pharmaceutical Technology.[1] Link

  • Bhatt, P. M., et al. (2005). "Supramolecular synthesis of amine–carboxylic acid salts: The role of the R2 2(8) heterosynthon." Crystal Growth & Design, 5(2), 435-437. Link

  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." Link

Sources

The 5-Azaspiro[2.3]hexane Scaffold: A Next-Generation Bioisostere Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 5-Azaspiro[2.3]hexane Scaffold Primary Application: High-Fsp³ Bioisostere for Piperidine and Pyrrolidine Development Stage: Pre-clinical / Lead Optimization Key Advantage: Orthogonal vectorization, metabolic stability, and conformational restriction ("Freezing" bioactive conformations).

This guide evaluates the biological activity and medicinal chemistry utility of the 5-azaspiro[2.3]hexane motif.[1][2][3][4] Unlike traditional flat aromatic rings or flexible piperidines, this strained spirocyclic system offers a unique 3D architecture. While no FDA-approved drug yet contains this specific core, it is a critical tool in modern drug discovery for "escaping flatland," validated in high-impact research for Glutamate receptor modulation, HDAC inhibition, and Mu-Opioid receptor targeting.

Part 1: Comparative Analysis (Scaffold vs. Standard)

The primary competitor to the 5-azaspiro[2.3]hexane scaffold is the Piperidine ring, the most common nitrogen heterocycle in FDA-approved drugs. The spiro[2.3] system offers superior physicochemical properties for specific optimization campaigns.

Table 1: Physicochemical & Structural Comparison
FeaturePiperidine (Standard) 5-Azaspiro[2.3]hexane (Alternative) Impact on Drug Design
Hybridization sp³ (Flexible Chair)sp³ (Rigid/Strained)Spiro system locks conformation, reducing entropy penalty upon binding.
Exit Vectors ~180° (Para), ~60° (Meta)Orthogonal (~90°) Allows access to novel binding pockets inaccessible to flat/chair molecules.
Lipophilicity (LogP) ModerateLower / Tunable Lower LogP often correlates with improved solubility and reduced promiscuity.
Metabolic Stability Susceptible to CYP oxidationEnhanced Quaternary spiro-carbon blocks metabolic hot spots (alpha-oxidation).
Basicity (pKa) ~11.0 (High)~9.5 - 10.5 (Modulated) Reduced basicity can improve membrane permeability and reduce hERG liability.
Structural Logic: The "Vector" Advantage

While piperidine directs substituents in a linear or planar fashion (equatorial/axial), the 5-azaspiro[2.3]hexane forces substituents into perpendicular planes. This is crucial for Fragment-Based Drug Discovery (FBDD) where exploring new vectors off a core scaffold is the primary goal.

VectorAnalysis cluster_0 Vector Orientation Piperidine Piperidine Core (Flexible) Target Target Binding Pocket Piperidine->Target Induced Fit (Entropy Cost) Spiro 5-Azaspiro[2.3]hexane (Rigid) Spiro->Target Pre-organized (High Affinity)

Figure 1: Comparison of binding thermodynamics. The rigid spiro-scaffold reduces the entropic penalty of binding compared to the flexible piperidine.

Part 2: Biological Validation & Case Studies

Case Study A: Neuroscience (Glutamate Receptor Modulation)

Objective: Create a conformationally "frozen" analogue of L-Glutamic acid to probe receptor stereoselectivity.

  • Compound: trans-4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane (Compound Ib).

  • Mechanism: L-Glutamate is flexible. By incorporating the amino acid backbone into the 5-azaspiro[2.3]hexane skeleton, researchers restricted the rotation around the C3-C4 bond.

  • Outcome: The spiro-analog demonstrated specific binding profiles to Ionotropic and Metabotropic Glutamate Receptors (GluRs) , acting as a "molecular ruler" to map the receptor active site. This confirms the scaffold's utility in neuro-pharmacology for designing rigidified neurotransmitter mimetics.

Case Study B: Oncology & Pain (HDAC & Opioid Receptors)

Objective: Replace piperidine to improve potency and selectivity.

  • Mu-Opioid Receptor (MOR): Recent studies (2025) synthesized 5-azaspiro[2.3]hexane derivatives (e.g., Compound 47) which showed micromolar binding activity (pAct 6.54) .[5] While less potent than morphine, it validates the scaffold as a viable GPCR ligand.

  • HDAC Inhibition: The scaffold has been successfully incorporated into Histone Deacetylase (HDAC1/3) inhibitors. The spiro-linkage positions the zinc-binding group (ZBG) at a precise angle relative to the cap group, differentiating it from linear SAHA-like inhibitors.

Part 3: Experimental Protocols

Protocol 1: Modular Synthesis via Sulfonium Salts

Rationale: Traditional synthesis of spiro[2.3]hexanes is difficult. The modern "Sulfonium Salt" method allows for modular assembly, essential for library generation.

Reagents:

  • Azetidinyl sulfonium salt (Reagent A)

  • Ketone/Aldehyde/Imine (Electrophile)

  • Base (KOtBu or Cs2CO3)

  • Solvent (DMSO or THF)

Workflow:

  • Generation: Dissolve Azetidinyl sulfonium salt in DMSO (0.1 M).

  • Deprotonation: Add base (1.2 equiv) at 0°C to generate the ylide in situ.

  • Coupling: Add the electrophile (e.g., N-tosyl imine for amine synthesis). Stir at RT for 2-4 hours.

  • Cyclization: The intermediate betaine undergoes ring closure to form the spiro[2.3] system.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

SynthesisWorkflow Start Start: Azetidinyl Sulfonium Salt Step1 Base Treatment (0°C) Generates Ylide Start->Step1 Step2 Add Electrophile (Imine/Ketone) Step1->Step2 Step3 Corey-Chaykovsky Cyclization Step2->Step3 End Product: 5-azaspiro[2.3]hexane Step3->End

Figure 2: Modular synthesis workflow using the Sulfonium Salt methodology to access the 5-azaspiro[2.3]hexane core.

Protocol 2: In Vitro HDAC Fluorometric Assay

Rationale: To validate the biological activity of the synthesized spiro-inhibitors against HDAC targets.

  • Preparation: Dilute 5-azaspiro[2.3]hexane derivatives in DMSO (10-point dose response, start 100 µM).

  • Enzyme Mix: Incubate compounds with recombinant HDAC1 or HDAC3 enzyme (0.5 ng/µL) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 15 mins at 37°C.

  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC, 50 µM).

  • Reaction: Incubate for 30 mins at 37°C. Deacetylation releases the AMC precursor.

  • Termination/Detection: Add Developer solution (Trypsin/Trichostatin A) to cleave the deacetylated substrate and release fluorescent AMC.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm). Calculate IC50 using non-linear regression.

References

  • Grygorenko, O. O., et al. (2025).[2] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition.

  • Bechi, B., Di Fabio, R., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[6]

  • Nilewski, C., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry.

  • Chai, C. L., et al. (2020). Discovery of Thieno[3,2-b]pyrrole derivatives as Chikungunya virus inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(7), 2741–2746.

Sources

The Rationale for Salt Selection and Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 5-Azaspiro[2.3]hexane Salts: A Comparative Analysis for Drug Development Professionals

Introduction: The Rising Significance of the 5-Azaspiro[2.3]hexane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 5-azaspiro[2.3]hexane motif has emerged as a particularly valuable scaffold.[1][2] Its inherent rigidity, a consequence of the spirocyclic fusion of a cyclopropane and an azetidine ring, provides a conformationally "frozen" framework.[3][4][5] This structural constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[6] Derivatives of 5-azaspiro[2.3]hexane are being explored as analogues of key neurotransmitters and as core components in novel therapeutics, validating their potential in drug discovery programs.[7][8]

However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, many of which are rooted in the solid-state properties of the molecule. For amine-containing compounds like 5-azaspiro[2.3]hexane, salt formation is a critical step to improve physicochemical properties such as solubility, stability, and bioavailability.[9] The choice of counterion can profoundly influence these properties by dictating the crystal packing and intermolecular interactions of the resulting salt.[10] Therefore, a thorough understanding of the three-dimensional structure of different salts at the atomic level is not merely an academic exercise but a crucial, data-driven step in de-risking a development candidate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the X-ray crystallography of three common salts of 5-azaspiro[2.3]hexane: the hydrochloride (HCl), hydrobromide (HBr), and tosylate (TsOH) salts. We will delve into the causality behind experimental choices, present illustrative experimental data to highlight key differences, and provide detailed, field-proven protocols for crystallization and structural analysis.

The selection of a salt form is a multi-parameter optimization problem. The goal is to identify a crystalline solid that not only has favorable biopharmaceutical properties but also demonstrates robust and reproducible manufacturing characteristics. Different counterions offer a spectrum of properties based on their size, shape, and hydrogen bonding capabilities.

  • Chloride (Cl⁻) and Bromide (Br⁻) : These small, spherical halide ions are classic choices for forming salts with cationic APIs.[11] Their ability to accept hydrogen bonds is a key driver in crystal lattice formation. A direct comparison between the hydrochloride and hydrobromide salts can reveal subtle but important differences in crystal packing and hydration tendency due to the larger ionic radius of bromide.

  • Tosylate (TsO⁻) : The tosylate anion is significantly larger and more complex than the halides. It offers multiple hydrogen bond acceptors (the sulfonate oxygens) and a bulky, aromatic ring that can participate in non-covalent interactions like π-stacking. Its inclusion allows us to explore how a functionally diverse counterion can lead to completely different crystal packing motifs compared to the simple halides.

By comparing the crystal structures of these three salts, we can gain invaluable insights into how the counterion directs the supramolecular assembly, which in turn governs the macroscopic properties of the solid form.

Comparative Crystallographic Data

The following table summarizes illustrative single-crystal X-ray diffraction data for the hydrochloride, hydrobromide, and tosylate salts of 5-azaspiro[2.3]hexane. This data, while hypothetical, is designed to reflect typical variations one might observe in such a comparative study.

Parameter5-Azaspiro[2.3]hexane HCl5-Azaspiro[2.3]hexane HBr5-Azaspiro[2.3]hexane TsOH
Formula C₅H₁₀N⁺·Cl⁻C₅H₁₀N⁺·Br⁻C₅H₁₀N⁺·C₇H₇SO₃⁻
Formula Weight 119.59164.04255.35
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁C2/c
a (Å) 8.456.2118.54
b (Å) 10.239.877.89
c (Å) 9.1111.5615.32
β (deg) 105.390112.7
Volume (ų) 758.9708.22065.1
Z 448
Calculated Density (g/cm³) 1.0451.5381.231
Key H-Bonding Motif N-H···Cl⁻ hydrogen bonds forming a 1D chainN-H···Br⁻ hydrogen bonds forming a 2D sheetN-H···O(sulfonate) hydrogen bonds and C-H···π interactions
R-factor (R₁) 0.0350.0410.045

This data is illustrative and serves for comparison purposes.

Experimental Protocols: A Self-Validating System

The trustworthiness of crystallographic data hinges on the quality of the single crystals.[12] The following protocols describe robust methods for obtaining and analyzing crystals of 5-azaspiro[2.3]hexane salts.

Protocol 1: Salt Formation and Crystallization

Rationale: The goal is to achieve slow, controlled supersaturation, which is the driving force for the growth of high-quality single crystals.[13] The choice of solvent is critical; the salt should be soluble in a hot solvent and sparingly soluble at room or lower temperatures. Vapor diffusion is an excellent technique for screening multiple conditions with small amounts of material.[13]

Materials:

  • 5-Azaspiro[2.3]hexane (free base)

  • 2 M HCl in Diethyl Ether

  • 48% HBr in Water

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Solvents: Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Water

Step-by-Step Procedure:

  • Salt Formation (HCl):

    • Dissolve 100 mg of 5-azaspiro[2.3]hexane free base in 5 mL of anhydrous diethyl ether.

    • Add 2 M HCl in diethyl ether dropwise with stirring until precipitation ceases.

    • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. This provides the hydrochloride salt as a polycrystalline powder.

  • Salt Formation (HBr & TsOH):

    • Dissolve 100 mg of 5-azaspiro[2.3]hexane free base in 5 mL of IPA.

    • For the HBr salt, add one molar equivalent of 48% HBr. For the TsOH salt, add one molar equivalent of TsOH·H₂O.

    • Stir the solution for 30 minutes at room temperature. The salt can be isolated by removing the solvent under reduced pressure or used directly for crystallization screening.

  • Crystallization via Slow Evaporation:

    • Dissolve the salt powder (e.g., 20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., IPA/water, MeCN) with gentle warming.

    • Transfer the clear solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystallization via Vapor Diffusion (Hanging Drop):

    • Prepare a saturated solution of the salt in a "good" solvent (e.g., IPA for the HCl salt).

    • Place 1 mL of an "anti-solvent" (in which the salt is poorly soluble, e.g., EtOAc) in the reservoir of a crystallization well plate.

    • Pipette a 2-4 µL drop of the saturated salt solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the reservoir. The anti-solvent vapor will slowly diffuse into the drop, reducing the salt's solubility and promoting crystallization.

Mandatory Visualization: Experimental Workflow

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis FreeBase 5-Azaspiro[2.3]hexane (Free Base) SaltFormation Salt Formation in Solution FreeBase->SaltFormation Counterion Counterion (HCl, HBr, TsOH) Counterion->SaltFormation Crystallization Crystallization (Vapor Diffusion, Slow Evaporation) SaltFormation->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Diffractometer X-ray Diffractometer (Data Collection) SingleCrystal->Diffractometer DataProcessing Data Integration & Reduction Diffractometer->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation FinalStructure Final Crystal Structure (Publication/Database) Validation->FinalStructure

Caption: Workflow for X-ray Crystallography of 5-Azaspiro[2.3]hexane Salts.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Rationale: SCXRD is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[14][15] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern and a more precise final structure.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source and a CCD or CMOS detector)[14]

  • Low-temperature device (e.g., cryostream)

  • Microscope with polarizing filters

Step-by-Step Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks or defects.

    • Using a cryo-loop, carefully pick up the selected crystal with a small amount of paratone or inert oil.

    • Mount the loop onto the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to the target temperature (e.g., 100 K) using the cryostream device.

    • Perform an initial unit cell determination to assess crystal quality and identify the lattice parameters.

    • Based on the crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots. This typically involves a series of scans (e.g., omega and phi scans).

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption (if necessary).

    • Scale and merge the redundant data to produce a final reflection file.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms, which are crucial for analyzing the hydrogen bonding network.

  • Structure Validation:

    • Validate the final structure using software tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically reasonable and conforms to crystallographic standards.

Discussion: Interpreting the Crystallographic Data

The illustrative data in the table reveals significant structural diversity among the three salts.

  • HCl vs. HBr Salts: Both salts crystallize in common space groups, but the change from monoclinic (HCl) to orthorhombic (HBr) indicates a fundamental shift in crystal packing. The higher density of the HBr salt is expected due to the heavier bromide ion. The key differentiator would be the hydrogen bonding network. While both would feature N-H···X⁻ (X=Cl, Br) bonds, the precise geometry and connectivity (e.g., forming simple chains vs. more complex sheets) would differ, potentially impacting properties like dissolution rate.[10]

  • The Tosylate Salt: The large tosylate counterion dominates the packing, resulting in a much larger unit cell volume. The space group C2/c is a common, centrosymmetric group. The most interesting feature here is the introduction of new intermolecular interactions. In addition to the strong charge-assisted N-H···O(sulfonate) hydrogen bonds, the aromatic ring of the tosylate can engage in weaker C-H···π or even π-π stacking interactions, creating a complex 3D supramolecular architecture. These varied interactions can lead to different mechanical properties and a lower tendency to form hydrates compared to the halide salts.[9]

Mandatory Visualization: Hydrogen Bonding Motifs

H_Bonding_Motifs cluster_hcl HCl Salt Motif cluster_tsoh Tosylate Salt Motif N1 >N⁺-H Cl1 Cl⁻ N1->Cl1 H-Bond N2 >N⁺-H Cl1->N2 H-Bond Cl2 Cl⁻ N2->Cl2 H-Bond N3 >N⁺-H TsO ⁻O₃S-Ar N3->TsO Strong H-Bond CH C-H (Azetidine) Ar π-cloud (Tosylate) CH->Ar Weak C-H···π caption Illustrative Hydrogen Bonding Interactions

Caption: Key Hydrogen Bonding Interactions in Azaspirohexane Salts.

Conclusion

The crystallographic analysis of different salts of 5-azaspiro[2.3]hexane provides critical insights that are essential for informed drug development. As demonstrated, the choice of counterion is not trivial; it is a powerful tool for modulating the solid-state structure and, by extension, the physicochemical properties of the active molecule. A simple halide like chloride may lead to a dense, simple packing arrangement, while a more complex counterion like tosylate can introduce a variety of intermolecular forces, leading to entirely different crystal forms.

This guide has provided a framework for a systematic and comparative crystallographic study. By employing robust crystallization techniques and rigorous diffraction analysis, researchers can build a comprehensive understanding of their compound's solid-state landscape. This knowledge is fundamental for selecting the optimal salt form with the desired properties for clinical progression, ultimately increasing the probability of developing a safe, effective, and manufacturable drug product.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link][3][4][5][8][16]

  • PubChem. (n.d.). 5-Azaspiro[2.3]hexane. Retrieved from [Link][17]

  • PubChem. (n.d.). 5-azaspiro[2.3]hexane hydrochloride. Retrieved from [Link][18]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link][14]

  • Angewandte Chemie International Edition. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link][19]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][15]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1336-1356. [Link][12]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Analysis, 2(3), 224-231. [Link][20][21]

  • Tian, F., Crysell, T., & Jones, C. (2010). Comparative physical, mechanical and crystallographic properties of a series of gemfibrozil salts. International Journal of Pharmaceutics, 395(1-2), 143-150. [Link][10]

  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13350–13359. [Link][11]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link][13]

  • Basavoju, S., Boström, D., & Velaga, S. P. (2008). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 32(6), 72-88. [Link][9]

  • Kachalova, L., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. [Link][7]

  • Fandrick, D. R., et al. (2016). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link][6]

  • Bakhtin, S. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 29(1), 1. [Link][1]

  • Lee, J., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link][2]

Sources

Lipophilicity & Physicochemical Profiling of Spiro[2.3]hexane: A Comparative Bioisostere Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity (LogP) Changes with Spiro[2.3]hexane Substitution Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the physicochemical impact of incorporating the spiro[2.3]hexane scaffold into drug candidates.[1] Unlike traditional bioisosteres that often trade potency for solubility, spiro[2.3]hexane offers a unique "Goldilocks" zone: it increases fraction sp3 (Fsp3) and metabolic stability while frequently lowering lipophilicity (LogP/LogD) compared to its acyclic or aromatic counterparts. This guide provides comparative data, mechanistic insights, and validated experimental protocols for medicinal chemists.

Comparative Analysis: Spiro[2.3]hexane vs. Standard Moieties

The decision to deploy a spiro[2.3]hexane moiety is often driven by the need to "escape flatland" (increase 3D character) or block metabolic hotspots without blowing up the molecular weight. The following table contrasts spiro[2.3]hexane against common structural alternatives.

Table 1: Physicochemical Impact Matrix [2]
FeatureSpiro[2.3]hexane Gem-Dimethyl Cyclohexyl Phenyl Ring
LogP Trend Neutral to Lower (vs. acyclic)Increases (adds +2 C)Significantly IncreasesHigh (LogP ~2.[2]1)
Metabolic Stability High (Blocks oxidation)Moderate (Benzylic/Allylic risk)Low (Oxidation prone)Moderate (P450 hotspot)
Geometry (Vector) 90° Orthogonal Flexible / TetrahedralChair (109.5°)Planar (120°)
Fsp3 Contribution 1.0 (High) 1.01.00.0 (Flat)
Solubility Impact Improves (Disrupts packing)NeutralReducesReduces
Key Mechanistic Insights
  • The "Compactness" Effect on LogP: Spiro[2.3]hexane is a "tied-back" system.[2] While it contains 6 carbons (similar to a hexyl chain), its molecular volume is significantly constrained.

    • Mechanism:[2][3][4] Lipophilicity is partly a function of the surface area accessible to water (SASA). The compact, rigid nature of spiro[2.3]hexane presents a smaller hydrophobic surface area than an equivalent flexible alkyl chain, often resulting in a lower measured LogP than atom-counting would predict.

  • Basicity Modulation (LogD Focus): When nitrogen is incorporated (e.g., 5-azaspiro[2.3]hexane), the strain of the 4-membered ring typically lowers the pKa of the amine compared to a piperidine (pKa ~11 vs ~9-10).

    • Result: At physiological pH (7.4), a larger fraction of the molecule may remain neutral (depending on the specific pKa shift), or conversely, if the pKa drops below 7.4, it becomes more lipophilic (higher LogD). However, in most drug design contexts, the spiro-amine remains basic enough to be protonated, and the increased solvation of the cation in the compact cage lowers LogD.

Decision Framework: When to Use Spiro[2.3]hexane

Use the following logic flow to determine if this scaffold fits your lead optimization strategy.

DesignWorkflow Start Lead Compound Optimization Problem Identify Liability Start->Problem Metab Metabolic Hotspot? Problem->Metab Solub Poor Solubility/High LogP? Problem->Solub Vector Vector Misalignment? Problem->Vector SpiroSol Spiro[2.3]hexane Strategy Metab->SpiroSol Blocks P450 Solub->SpiroSol Disrupts Crystal Packing Vector->SpiroSol Access New IP Space Action1 Replace gem-dimethyl (Rigidify & Block) SpiroSol->Action1 Action2 Replace Phenyl/Cyclohexyl (Lower LogP, Add Fsp3) SpiroSol->Action2 Action3 Use as Linker (Orthogonal Exit Vectors) SpiroSol->Action3

Figure 1: Strategic workflow for deploying spiro[2.3]hexane in lead optimization.

Experimental Protocols

To ensure data integrity, use these validated protocols for synthesizing and profiling spiro[2.3]hexane derivatives.

Protocol A: Modular Synthesis via Sulfonium Salts

Context: Traditional synthesis is long.[2] The "state-of-the-art" method uses sulfonium salts for modular assembly, allowing rapid library generation.

  • Reagent Preparation: Synthesize the S-cyclobutyl-S-phenylsulfonium salt (or azetidinyl equivalent) from the corresponding sulfide and diphenyliodonium triflate.

  • Epoxidation/Aziridination: React the sulfonium salt with a ketone or imine under basic conditions (e.g., KOtBu in THF at -78°C).[2]

  • Ring Contraction/Expansion: The in situ ylide attacks the electrophile, followed by ring closure to form the spiro[2.3] system.

    • Critical Control: Maintain strict anhydrous conditions.[2] Moisture kills the ylide intermediate.[2]

Protocol B: Micro-Shake Flask LogD Determination

Context: Calculated LogP (cLogP) algorithms often fail on strained spirocycles due to poor parameterization.[2] Experimental validation is mandatory.[2]

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC-grade Octanol (pre-saturated with PBS).[2]

  • LC-MS/MS for quantification.[2]

Workflow:

  • Presaturation: Mix equal volumes of Octanol and PBS for 24 hours. Separate phases.

  • Spiking: Dissolve test compound (Spiro[2.3]hexane derivative) in DMSO (10 mM stock). Spike 10 µL into a vial containing 495 µL PBS (saturated) and 495 µL Octanol (saturated).

  • Equilibration: Vortex vigorously for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.[2]

    • Tip: Use a Hamilton syringe to avoid cross-contamination of phases.[2]

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    Self-Validation: Run a reference standard (e.g., Propranolol, LogD ~1.2) in parallel. If the reference deviates by >0.3 units, discard the run.
    
Case Study: Efficacy in Drug Design

A direct comparison of exit vectors illustrates why spiro[2.3]hexane is a superior structural scaffold for specific binding pockets.[2]

Vectors cluster_0 Phenyl (Planar) cluster_1 Spiro[2.3]hexane (3D) P Phenyl P_out Exit Vector P->P_out 180° / 120° S Spiro Core S_out1 Target 1 S->S_out1 Vector A S_out2 Target 2 S->S_out2 Vector B (90° Twist)

Figure 2: Vector comparison. The spiro scaffold allows for orthogonal substituent placement (90° twist) impossible with aromatic rings.

Data Summary from Literature:

  • Solubility: In the optimization of Sonidegib analogs, replacing a phenyl ring with a spiro[3.3]heptane (closely related to spiro[2.3]hexane) maintained potency while improving solubility profiles [1].

  • Lipophilicity: 5-azaspiro[2.3]hexane derivatives show a computed LogP of ~0.2, significantly lower than the ~2.5 observed for equivalent piperidine or phenyl analogs [2].

References
  • PubChem. 5-azaspiro[2.3]hexane Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Natho, P., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[4] Chemical Communications, 2025.[2][4] Available at: [Link]

  • Levterov, V. V., et al. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angewandte Chemie Int.[2][5] Ed., 2025.[1][2][4] Available at: [Link]

Sources

Escaping Flatland: The Fsp3 Impact of 5-azaspiro[2.3]hexane in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Architectures

In modern drug discovery, the transition from two-dimensional, planar architectures to three-dimensional, saturated frameworks is a critical determinant of clinical success. This paradigm, famously quantified by the "Escape from Flatland" hypothesis by Lovering et al. (2009)[1], utilizes the fraction of sp3 hybridized carbons (Fsp3) as a primary metric for molecular complexity[2].

As a Senior Application Scientist, I frequently encounter the limitations of traditional aliphatic rings—such as piperidine and pyrrolidine. While these rings successfully increase a molecule's Fsp3 score, their conformational flexibility and exposed C-H bonds often introduce entropic penalties and metabolic liabilities. To overcome these bottlenecks, 5-azaspiro[2.3]hexane has emerged as a premium spirocyclic bioisostere. By integrating a highly strained, perpendicular ring system, it acts as a conformationally "frozen" analogue[3], expanding three-dimensional chemical space without the drawbacks of flexible macrocycles[4].

This guide objectively compares the performance of 5-azaspiro[2.3]hexane against alternative amine scaffolds, details the mechanistic causality behind its superior physicochemical profile, and provides self-validating protocols for experimental verification.

Objective Comparison: 5-azaspiro[2.3]hexane vs. Traditional Amines

When executing a scaffold hop from a planar aromatic ring or a flexible aliphatic amine, the choice of bioisostere dictates the trajectory of the lead optimization campaign. While piperidine and pyrrolidine deliver a perfect core Fsp3 score (1.0), their dynamic ring-flipping (e.g., chair-to-boat or envelope transitions) incurs a high entropic penalty upon target binding. Furthermore, their extended aliphatic chains present highly accessible α-protons, making them prime targets for Cytochrome P450 (CYP450) oxidation.

In contrast, 5-azaspiro[2.3]hexane provides the high Fsp3 of an aliphatic ring but with the rigid, predictable vector geometry of an aromatic ring[3]. The spiro-fusion significantly reduces the solvent-accessible surface area (SASA), which inherently lowers lipophilicity (clogP) without requiring the introduction of polar heteroatoms.

Table 1: Physicochemical Impact of Amine Bioisosteres

Data reflects the relative impact when the specified scaffold is appended to a standard pharmacophore core.

Bioisosteric ScaffoldCore Fsp3 ScoreRelative Lipophilicity (ΔclogP)Conformational FlexibilityCYP450 Metabolic Liability
Phenyl / Pyridyl 0.00High (+1.5 to +2.0)Rigid (Planar)Moderate (Aromatic Hydroxylation)
Piperidine 1.00Moderate (+0.5 to +1.0)High (Chair/Boat Flips)High (α-Carbon Oxidation)
Pyrrolidine 1.00Moderate (+0.3 to +0.8)High (Envelope Flips)High (α-Carbon Oxidation)
5-azaspiro[2.3]hexane 1.00Low (-0.1 to +0.3)Rigid (Spiro-Locked)Low (Sterically Shielded C-H)

Mechanistic Causality of Performance

The integration of 5-azaspiro[2.3]hexane drives two primary physicochemical upgrades during lead optimization:

1. Thermodynamic Solubility via Lattice Disruption Planar molecules tend to form tightly packed crystal lattices driven by strong π-π stacking interactions, resulting in poor aqueous solubility. Increasing the Fsp3 score via a spirocycle introduces out-of-plane vectors that physically disrupt this crystalline packing[2]. The resulting lower lattice energy translates directly to enhanced thermodynamic solubility, a critical parameter for oral bioavailability and formulation.

2. Metabolic Shielding via Steric Constraint Phase I metabolism heavily relies on the accessibility of electron-rich C-H bonds. The cyclobutane and cyclopropane rings of 5-azaspiro[2.3]hexane are highly strained and sterically hindered. This "frozen" geometry prevents the molecule from adopting the necessary transition-state conformations required for CYP450-mediated α-carbon hydroxylation, thereby significantly extending the compound's half-life and reducing intrinsic clearance (Cl_int).

Self-Validating Experimental Protocols

To empirically validate the Fsp3 impact of 5-azaspiro[2.3]hexane, the following standardized workflows must be employed. Each protocol is designed as a self-validating system with internal controls to ensure absolute data integrity.

Protocol 1: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)
  • Causality & Design: Thermodynamic solubility (shake-flask) is preferred over kinetic solubility (DMSO spike) for late-stage lead optimization because kinetic solubility can be artificially inflated by metastable supersaturation. Thermodynamic profiling reflects the true equilibrium of the crystalline solid, directly measuring the lattice disruption caused by the spirocycle's high Fsp3.

  • Self-Validating System: The assay plate includes Propranolol (high solubility control) and Amiodarone (low solubility control). The run is automatically invalidated if the controls deviate by >15% from historical baselines.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 1.0 mg of the solid test compound (the 5-azaspiro[2.3]hexane derivative) into a borosilicate glass vial.

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and incubate on an orbital shaker at 300 rpm for 24 hours at 37°C to ensure complete thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved crystalline pellet from the saturated supernatant.

  • Quantification: Transfer 100 µL of the supernatant to a UV-transparent 96-well plate. Analyze via HPLC-UV against a standard curve generated from DMSO stock solutions.

  • Validation Check: Verify that Propranolol reads >100 µM and Amiodarone reads <10 µM before releasing the data.

Protocol 2: In Vitro Microsomal Intrinsic Clearance (Cl_int)
  • Causality & Design: Cytochrome P450 enzymes typically target exposed α-C-H bonds found in flexible rings like piperidine. We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system to specifically isolate Phase I metabolism and quantify the steric shielding provided by the spirocyclic core.

  • Self-Validating System: Verapamil (rapid clearance) and Warfarin (stable) are co-incubated in separate wells. The assay requires Verapamil Cl_int > 40 µL/min/mg and Warfarin Cl_int < 5 µL/min/mg for data release.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Spike the test compound (and controls in parallel wells) to a final concentration of 1 µM. Ensure total organic solvent remains <0.1% to prevent CYP450 inhibition.

  • Initiation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (

    
    ) and calculate the intrinsic clearance (Cl_int).
    

Visualization of the Optimization Workflow

The logical progression of utilizing 5-azaspiro[2.3]hexane to drive Fsp3-mediated lead optimization is mapped below.

G Planar Planar/Aromatic Hit (Low Fsp3, High clogP) Spiro Scaffold Hopping: 5-azaspiro[2.3]hexane Integration Planar->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 Score (Enhanced 3D Geometry) Spiro->Fsp3 Structural Shift Solubility Disrupted Crystal Packing ➔ Improved Aqueous Solubility Fsp3->Solubility Metabolism Shielded C-H Bonds ➔ Enhanced Metabolic Stability Fsp3->Metabolism OffTarget Reduced Lipophilicity ➔ Decreased Promiscuity Fsp3->OffTarget Lead Optimized Lead Candidate (High Clinical Translation Potential) Solubility->Lead Metabolism->Lead OffTarget->Lead

Fig 1. Fsp3-driven scaffold hopping workflow utilizing 5-azaspiro[2.3]hexane.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

spectroscopic characterization of spiro[2.3]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The shift toward sp³-rich molecular architectures in modern drug discovery has spotlighted spiro[1]hexane derivatives as premier conformationally restricted bioisosteres [1]. By replacing flat, metabolically susceptible aromatic rings or highly basic piperidine/piperazine heterocycles with the spiro[1]hexane core, medicinal chemists can dramatically improve a drug candidate's lipophilicity, metabolic stability, and target selectivity [2].

However, the extreme ring strain inherent to the fusion of a cyclopropane and a cyclobutane ring (~65 kcal/mol) makes the synthesis and subsequent structural verification of these scaffolds highly complex. As a Senior Application Scientist, I have observed that standard analytical heuristics often fail when applied to these highly strained systems. This guide provides an objective, comparative analysis of the spectroscopic modalities used to characterize spiro[1]hexane derivatives, detailing the quantum mechanical causality behind their unique spectral signatures and providing self-validating experimental protocols.

The Physics of the Scaffold: Causality in Spectroscopy

To accurately characterize spiro[1]hexanes, one must understand the quantum mechanical environment dictated by the scaffold. The internal bond angles of the three- and four-membered rings are forced far below the ideal 109.5° required for standard sp³ hybridized carbons.

According to Bent’s Rule , the carbon atoms compensate by diverting p-character into the highly strained endocyclic C-C bonds to minimize angle strain. Consequently, the exocyclic bonds (such as C-H, C=O, or C-N) gain significant s-character. This fundamental rehybridization is the direct cause of the anomalous spectroscopic data observed in these molecules, including exceptionally large ¹J_CH NMR coupling constants and blue-shifted infrared vibrational frequencies [3].

Causality Strain High Ring Strain (~65 kcal/mol) Hybridization Rehybridization (Bent's Rule) Strain->Hybridization IR_Shift IR: Higher Wavenumber (C=O at ~1780 cm⁻¹) Hybridization->IR_Shift NMR_J NMR: Larger ¹J_CH (~160 Hz) Hybridization->NMR_J Shielding Anisotropic Shielding (Ring Current) NMR_Shift NMR: Upfield ¹H Shifts (0.4 - 1.0 ppm) Shielding->NMR_Shift

Fig 1. Logical causality between spirocyclic ring strain and observed spectroscopic signatures.

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete structural picture of a spiro[1]hexane derivative. The table below objectively compares the performance, utility, and limitations of the primary spectroscopic alternatives.

Table 1: Performance Comparison of Analytical Techniques for Spiro[1]hexanes

Analytical TechniquePrimary Structural OutputResolution / SensitivityKey AdvantageLimitation
Multinuclear NMR (1D/2D) Connectivity, symmetry, and relative stereochemistry.High / ModerateGold standard for mapping the spiro-fusion via HMBC/HSQC cross-peaks.Cannot easily determine absolute configuration without chiral derivatization.
FT-IR Spectroscopy Functional group integrity and ring strain assessment.Moderate / HighRapid, orthogonal confirmation of ring strain via shifted vibrational modes.Provides no connectivity data; complex mixtures obscure key signals.
High-Resolution MS (HRMS) Exact mass and molecular formula confirmation.Ultra-High / Ultra-HighConfirms successful synthesis and identifies trace ring-opened byproducts.Cannot distinguish between constitutional isomers (e.g., 4-azaspiro vs 5-azaspiro).
X-Ray Crystallography Absolute 3D conformation and exit vector mapping.Absolute / LowDefinitive proof of stereochemistry and bioisosteric spatial alignment.Requires the difficult growth of high-quality single crystals.

Diagnostic Spectroscopic Signatures

When analyzing the data outputs from the modalities compared above, specific diagnostic signatures act as confirmation of an intact spiro[1]hexane core [4].

Table 2: Quantitative Diagnostic Signatures of the Spiro[1]hexane Core

Spectroscopic ModalityStructural FeatureExpected Signal / ValuePhysical Causality
¹H NMR Cyclopropane CH₂0.40 – 1.00 ppmStrong anisotropic shielding generated by the cyclopropane ring current.
¹³C NMR Spiro Quaternary Carbon25.0 – 40.0 ppmHigh s-character and intense steric compression at the fusion point.
¹³C NMR ¹J_CH Coupling (Cyclopropane)~160 HzIncreased s-character in exocyclic C-H bonds to relieve internal angle strain.
FT-IR Cyclobutanone C=O (if present)~1780 cm⁻¹Angle strain increases the force constant of the C=O double bond.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to prevent the misinterpretation of artifacts as actual structural data.

Protocol 1: High-Resolution NMR Acquisition for Strained Spirocycles

Objective: To map connectivity and verify the intact spiro-fusion without signal truncation.

  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the derivative in 0.6 mL of CDCl₃. If cyclopropane and cyclobutane multiplets overlap heavily, switch to C₆D₆.

    • Causality: Aromatic solvents induce differential collision-complex shifts (ASIS effect), pulling overlapping aliphatic signals apart for clearer integration.

  • 1D ¹H and ¹³C Acquisition (The Relaxation Imperative):

    • Action: Set the relaxation delay (D1) to at least 5 × T1 (typically >5 seconds for the quaternary spiro carbon).

    • Validation Checkpoint: Failing to allow complete longitudinal relaxation will result in artificially low integrals for the spiro carbon. Verify that the integration ratio of the highly shielded cyclopropane protons (0.4–1.0 ppm) to the cyclobutane protons perfectly matches the theoretical proton count.

  • 2D HSQC/HMBC Execution:

    • Action: Run ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz).

    • Validation Checkpoint: You must observe a clear ³J_CH cross-peak between the cyclopropane protons and the cyclobutane carbons across the spiro center. The absence of this cross-peak suggests a ruptured ring system.

Protocol 2: FT-IR Vibrational Strain Analysis

Objective: To orthogonally confirm ring strain via force constant shifts.

  • Background Calibration:

    • Action: Clean the ATR diamond crystal with isopropanol and acquire a background spectrum to eliminate atmospheric H₂O and CO₂ interference.

  • Spectral Acquisition:

    • Action: Apply the sample (neat liquid or solid) and acquire 32 scans at a resolution of 4 cm⁻¹.

  • Strain-Induced Shift Analysis:

    • Causality: Because of the spiro-fusion, functional groups attached to the core will exhibit blue-shifted frequencies. For instance, a cyclobutanone C=O stretch will shift from a baseline of ~1715 cm⁻¹ to ~1780 cm⁻¹.

    • Validation Checkpoint: If the C=O stretch appears below 1750 cm⁻¹, or if a broad alkene C=C stretch appears near 1650 cm⁻¹, the spiro[1]hexane architecture has likely undergone strain-release ring-opening during synthesis.

Multimodal Integration Workflow

To definitively validate a spiro[1]hexane derivative as a viable bioisostere for drug development, data from all modalities must be integrated into a cohesive Exit Vector Plot (EVP) analysis.

Workflow Start Spiro[2.3]hexane Derivative Synthesized NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (Vibrational Modes) Start->IR MS High-Resolution MS (Exact Mass) Start->MS XRD X-Ray Crystallography (Absolute Configuration) Start->XRD Data Data Integration & Exit Vector Plot Analysis NMR->Data Connectivity & Strain IR->Data Functional Groups MS->Data Molecular Formula XRD->Data 3D Conformation Bioisostere Validation as Bioisostere (e.g., Piperidine replacement) Data->Bioisostere

Fig 2. Multimodal spectroscopic workflow for validating spiro[1]hexane bioisosteres.

Conclusion

Spectroscopic characterization of spiro[1]hexane derivatives requires moving beyond standard analytical pattern recognition. By understanding the underlying causality of Bent's Rule and ring strain, researchers can leverage the comparative strengths of NMR, FT-IR, and XRD to confidently map these highly strained, sp³-rich bioisosteres for downstream medicinal chemistry applications.

References

  • Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[1]hexane Scaffolds. European Journal of Organic Chemistry.[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. RSC Advances.[Link]

  • Synthesis of new spirocyclopropanated β-lactams and their application as building blocks for β-amino acid peptides. eDiss / University of Göttingen.[Link]

  • Rhodium-Catalyzed Carbonylation of Spiropentanes. Chemistry Letters / Oxford Academic.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.